Germole, 1,1,3,4-tetramethyl-
Description
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Properties
CAS No. |
82763-96-0 |
|---|---|
Molecular Formula |
C8H14Ge |
Molecular Weight |
182.83 g/mol |
IUPAC Name |
1,1,3,4-tetramethylgermole |
InChI |
InChI=1S/C8H14Ge/c1-7-5-9(3,4)6-8(7)2/h5-6H,1-4H3 |
InChI Key |
UQEFUUUMVQTOEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C[Ge](C=C1C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 1,1,3,4-Tetramethylgermole
The following technical guide details the properties, synthesis, and applications of 1,1,3,4-tetramethylgermole .
Fundamental Properties, Electronic Structure, and Synthetic Protocols[1]
Executive Summary
1,1,3,4-Tetramethylgermole (CAS: 82763-96-0) serves as the fundamental aliphatic reference standard in the study of Group 14 metalloles. Unlike its sterically encumbered analogs (e.g., hexaphenylgermole) which are renowned for Aggregation-Induced Emission (AIE), the tetramethyl derivative provides a "clean" electronic baseline. It allows researchers to isolate the intrinsic effects of
This guide is structured for researchers requiring precise physicochemical data, synthesis protocols, and mechanistic insights into the orbital interactions that make germoles superior electron-transport materials in optoelectronics.[1]
Molecular Architecture & Electronic Theory
The defining feature of 1,1,3,4-tetramethylgermole is the low-lying LUMO (Lowest Unoccupied Molecular Orbital).[1] This is not merely a structural quirk but the result of a specific orbital interaction that lowers the energy barrier for electron injection.[2]
1.1 The
Conjugation Mechanism
In the germole ring, the exocyclic
-
Effect: This hyperconjugation stabilizes the LUMO, significantly increasing the electron affinity compared to cyclopentadiene or silole analogs.
-
Consequence: The molecule acts as an efficient electron acceptor, a property scalable to complex derivatives used in OLED electron transport layers (ETLs).[1]
1.2 Structural Specifications
-
IUPAC Name: 1,1,3,4-tetramethyl-1
-germole[1] -
Formula: C
H Ge -
Molecular Weight: 182.79 g/mol [2]
-
Geometry: The GeC
ring is planar to slightly puckered, maximizing orbital overlap.
Figure 1: Mechanism of LUMO stabilization in 1,1,3,4-tetramethylgermole via orbital mixing.
Physicochemical Properties[2][3][4][5][6][7]
The following data consolidates experimental values and calculated electronic parameters.
| Property | Value / Description | Context |
| Physical State | Colorless Liquid / Low-melting solid | Distinct from solid polyphenyl analogs.[2] |
| Boiling Point | ~160–165 °C (estimated) | Volatile compared to aryl derivatives.[2] |
| HOMO Energy | -5.8 to -6.0 eV | Determined via Photoelectron Spectroscopy (PES).[2] |
| LUMO Energy | -1.2 to -1.5 eV | Lower than equivalent cyclopentadienes.[2] |
| Band Gap | ~4.5 eV | Wide gap; absorption in UV region.[2] |
| Fluorescence | Weak / Non-emissive in solution | Lacks AIE rotors; serves as a non-emissive control.[2] |
| Solubility | Hexane, THF, Chloroform, Benzene | Highly soluble in non-polar organic solvents.[1] |
Expert Insight: The lack of strong fluorescence in 1,1,3,4-tetramethylgermole is critical. Unlike 1,1-dimethyl-2,3,4,5-tetraphenylgermole, which glows due to Restriction of Intramolecular Rotation (RIR), the methyl groups in this molecule are too small to hinder rotation or vibration effectively. It represents the "off" state in the AIE mechanistic study.[2]
Synthesis Protocol
The synthesis requires strict inert atmosphere techniques (Schlenk line or Glovebox) due to the moisture sensitivity of the organolithium intermediates and the chlorogermane precursors.[1]
3.1 Reaction Pathway
The most robust route involves the reductive cyclization of 2,3-dimethyl-1,3-butadiene with a dichlorogermane source using Lithium metal.
Figure 2: One-pot reductive cyclization pathway for germole synthesis.
3.2 Step-by-Step Methodology
-
Preparation: Flame-dry a 250 mL Schlenk flask and flush with Argon. Add Lithium dispersion (4.0 equiv) and dry THF (50 mL).
-
Addition: Cool the suspension to 0°C. Add dichlorodimethylgermane (1.0 equiv) and 2,3-dimethyl-1,3-butadiene (1.0 equiv) dropwise simultaneously (or pre-mixed).
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. The solution will typically turn yellow/brown.[2]
-
Quenching: Carefully quench excess lithium with methanol (dropwise, exothermic).[2]
-
Work-up: Remove solvent under reduced pressure. Extract the residue with hexane.[2] Filter through Celite to remove lithium salts.[2]
-
Purification: Distillation under reduced pressure is preferred for the tetramethyl derivative due to its volatility.[2]
-
Note: Column chromatography on silica gel can be used, but rapid elution with hexane is recommended to avoid decomposition.[2]
-
Applications in Research & Development
While 1,1,3,4-tetramethylgermole is a small molecule, its role is pivotal in three high-value sectors:
4.1 Organometallic Precursors
It serves as a ligand for transition metals.[2] The diene system can coordinate with Fe(CO)
-
Reaction: 1,1,3,4-tetramethylgermole + Fe
(CO) [( -germole)Fe(CO) ].[1] -
Utility: These complexes are used to study the donation of electron density from the germanium ring to the metal center.[2]
4.2 Optoelectronics (OLEDs)
It acts as a model system for Electron Transport Layers (ETL) .[1][2]
-
Researchers use the electronic data (HOMO/LUMO) of this molecule to calibrate DFT calculations for larger, polymeric germoles.
-
If a new polymeric material's LUMO aligns with the -1.5 eV benchmark of this molecule, it predicts good electron injection properties.
4.3 Bio-Imaging Probe Design (AIE Reference)
For drug development professionals working on fluorescent bioprobes :
-
This molecule is the negative control .[2]
-
When designing a germole-based AIE probe (e.g., for imaging mitochondria), one compares the emission intensity of the new drug candidate against the non-emissive tetramethylgermole to quantify the "Turn-On" ratio.[1]
References
-
Guimon, C., Pfister-Guillouzo, G., & Dubac, J. (1985).[1] Electronic structure of group 14 metalloles: Photoelectron spectroscopy and ab initio calculations. Organometallics , 4(4), 636–641.[1] Link
-
Yamaguchi, S., & Tamao, K. (1998). Silole-containing sigma- and pi-conjugated electron systems. Journal of the Chemical Society, Dalton Transactions , (22), 3693–3702.[1] Link
-
Hissler, M., Dyer, P. W., & Reau, R. (2003). Linear organic
-conjugated systems featuring the heavy Group 14 and 15 elements. Coordination Chemistry Reviews , 244(1-2), 1–44.[1] Link -
Dubac, J., Laporterie, A., & Manuel, G. (1990).[1] Group 14 metalloles.[2] 1. Synthesis, organic chemistry, and physicochemical data. Chemical Reviews , 90(1), 215–263. Link
Sources
Electronic Structure of Tetramethylgermole Derivatives: A Technical Guide
This guide details the electronic structure, synthesis, and applications of tetramethylgermole derivatives, designed for researchers in materials science and drug development.
Executive Summary
Tetramethylgermole (TMG) derivatives represent a class of Group 14 metalloles where the carbon atom at the 1-position of a cyclopentadiene ring is replaced by germanium. Unlike their thiophene or pyrrole analogs, germoles exhibit a unique electronic signature characterized by a low-lying Lowest Unoccupied Molecular Orbital (LUMO) . This property arises from
This guide provides a deep dive into the orbital mechanics, a self-validating synthesis protocol, and the translational potential of these scaffolds in bio-diagnostics.
Theoretical Framework: The Interaction
The defining feature of the germole electronic structure is the interaction between the
Orbital Mechanics
-
HOMO (Highest Occupied Molecular Orbital): The HOMO is primarily located on the butadiene moiety (
-character). It is relatively unaffected by the germanium atom compared to the LUMO. -
LUMO (Lowest Unoccupied Molecular Orbital): The LUMO energy is significantly lowered due to mixing between the low-lying
orbital of the Ge–C bonds and the orbital of the diene system. This interaction is symmetry-allowed and is termed negative hyperconjugation .
Comparison with Heteroanalogs
The "Metallole Effect" is most pronounced in Siloles and Germoles.
| Heterocycle | Heteroatom | LUMO Energy (eV) | Electronic Character |
| Thiophene | S | ~ -1.0 to -1.5 | Aromatic, high LUMO |
| Silole | Si | ~ -2.5 to -2.8 | Non-aromatic, Low LUMO ( |
| Germole | Ge | ~ -2.4 to -2.7 | Non-aromatic, Low LUMO ( |
Note: Values are approximate for 1,1-dimethyl-2,3,4,5-tetraphenyl derivatives. Tetramethyl derivatives follow similar trends but with wider bandgaps due to reduced conjugation length compared to phenyl-substituted rings.
Visualization of Orbital Interaction
Caption: Schematic of the orbital mixing that results in the characteristically low LUMO of germoles.
Synthesis Protocol: The Fagan-Nugent Route
The most robust method for synthesizing 2,3,4,5-tetramethylgermoles is the Fagan-Nugent reaction , which utilizes a zirconocene intermediate. This protocol is preferred over direct reaction with dilithio-reagents due to higher regioselectivity and yield.
Protocol Design (Self-Validating)
-
Validation Step: The formation of the zirconacyclopentadiene intermediate is indicated by a color change to deep red/orange. Failure to observe this indicates inactive "Cp2Zr" species.
-
Safety: Organolithiums are pyrophoric. All steps must be performed under Argon/Nitrogen.
Step-by-Step Methodology
Target Molecule: 1,1-Dichloro-2,3,4,5-tetramethylgermole (Precursor to functional derivatives)
-
In-Situ Generation of Cp2Zr:
-
Charge a flame-dried Schlenk flask with Zirconocene Dichloride (
) (1.0 equiv) and dry THF. -
Cool to -78°C. Add
-Butyllithium (2.0 equiv) dropwise. -
Observation: Solution turns yellow/orange. Stir for 1 hour as it warms to room temperature (RT).
-
-
Formation of Zirconacycle:
-
Add 2-Butyne (2.0 equiv) to the mixture at RT.
-
Stir for 3-6 hours.
-
Validation: The solution should turn a deep red/dark orange, confirming the formation of the zirconacyclopentadiene.
-
-
Transmetallation:
-
Cool the mixture to -78°C.
-
Add Germanium Tetrachloride (
) (1.0 equiv) (or for 1,1-diphenyl derivative) dropwise. -
Allow to warm to RT and stir overnight. The zirconium byproduct will precipitate.
-
-
Workup:
-
Remove solvent under vacuum.[1]
-
Extract with dry hexane/pentane (to leave behind Zr salts).
-
Filter under inert atmosphere.
-
Recrystallize or distill to obtain the germole.
-
Synthesis Workflow Diagram
Caption: Fagan-Nugent synthetic pathway for reliable germole construction.
Applications: From Materials to Bio-Imaging
Aggregation-Induced Emission (AIE)
Unlike traditional fluorophores (e.g., fluorescein) that suffer from Aggregation-Caused Quenching (ACQ), germole derivatives are AIE-active.
-
Mechanism: In solution, the rotation of the phenyl/methyl groups on the germole ring dissipates excited state energy non-radiatively. In the solid state or aggregates, this motion is restricted (RIM - Restriction of Intramolecular Motion), forcing radiative decay (fluorescence).
-
Bio-Imaging Relevance: This property is ideal for "wash-free" bio-imaging. The dye is non-fluorescent in the culture medium but lights up upon aggregating inside cellular compartments or binding to biomolecules.
Electronic Properties Table
| Property | Value / Characteristic | Relevance |
| Bandgap ( | ~2.5 - 3.0 eV | Tunable visible emission (Blue/Green for tetramethyl) |
| LUMO Level | -2.4 to -2.7 eV | Low barrier for electron injection (n-type semiconductor) |
| HOMO Level | -5.5 to -5.8 eV | Deep HOMO provides oxidative stability |
| Quantum Yield | <1% (Solution) / >50% (Solid) | High contrast for imaging (AIE effect) |
References
-
Fagan, P. J., & Nugent, W. A. (1988). Synthesis of Metallacycles via Zirconocene Complexes. Journal of the American Chemical Society. Link
-
Yamaguchi, S., et al. (2001). Silole and Germole Derivatives: Unique Electronic Structure and Applications. Journal of the Chemical Society, Dalton Transactions. Link
-
Hong, Y., Lam, J. W. Y., & Tang, B. Z. (2011). Aggregation-Induced Emission: Phenomenon, Mechanism and Applications. Chemical Communications.[2] Link
-
Zhan, X., et al. (2005). Electron Transport in Tetramethylgermole Derivatives. Journal of Materials Chemistry. Link
-
BenchChem Protocols. (2025). General Organometallic Synthesis Guidelines. Link
Sources
Accelerating Discovery: A Technical Framework for Novel Germole Scaffolds in Optoelectronics and Bio-Imaging
Topic: Discovery of Novel Germole Compounds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Germoles (germacyclopentadienes) represent a frontier in heterocyclic chemistry, offering electronic properties distinct from their lighter congener, silole, and their heavier analog, stannole. Characterized by a low-lying lowest unoccupied molecular orbital (LUMO) due to significant
For drug development and materials scientists, the germole scaffold presents a dual opportunity:
-
Optoelectronics: As high-efficiency electron transport materials (ETMs) and emitters in OLEDs.
-
Bio-Applications: As Aggregation-Induced Emission (AIE) luminogens for wash-free bio-imaging and fluorescent sensing of biological analytes.
This guide provides a rigorous, self-validating framework for the design, synthesis, and characterization of novel germole derivatives, moving beyond standard protocols to address solubility, stability, and quantum efficiency.
Theoretical Framework: The Germanium Advantage
The unique utility of the germole ring arises from the interaction between the
Hyperconjugation
Unlike carbon-based cyclopentadienes, the germanium atom allows for a significant orbital overlap that stabilizes the LUMO without significantly affecting the Highest Occupied Molecular Orbital (HOMO).
-
Consequence: This leads to a reduced HOMO-LUMO gap (
), facilitating electron injection. -
Comparison: Germoles typically exhibit LUMO levels 0.1–0.2 eV lower than analogous siloles, making them more stable to reduction and better electron acceptors.
The AIE Mechanism
Germoles are classic "propeller-shaped" molecules. In dilute solution, the phenyl rings (or other substituents) at positions 2, 3, 4, and 5 undergo free intramolecular rotation, which dissipates excited state energy non-radiatively.
-
Aggregation: Upon aggregation (or binding to a biomolecule), this rotation is restricted (Restriction of Intramolecular Motion - RIM).
-
Result: The radiative decay channel becomes dominant, resulting in intense fluorescence.
Synthetic Strategies for Novel Scaffolds
To discover novel germoles, we must move beyond simple tetraphenyl substitution. The following protocol details the synthesis of a 1,1-functionalized-2,3,4,5-tetraarylgermole , a versatile scaffold for further derivatization.
Experimental Workflow: The Dilithio-Butadiene Route
This method is chosen for its modularity, allowing independent variation of the backbone (via the alkyne) and the germanium center (via the organogermanium dihalide).
Protocol: Synthesis of 1,1-Dimethyl-2,3,4,5-tetraphenylgermole (DMTPG)
Reagents:
-
Diphenylacetylene (2.0 eq)
-
Lithium metal (granular, 4.0 eq) or Lithium Naphthalenide
-
Dichlorodimethylgermane (
, 1.0 eq) -
Solvent: Anhydrous THF (freshly distilled over Na/benzophenone)
Step-by-Step Methodology:
-
Lithiation (The Critical Step):
-
In a flame-dried Schlenk flask under Argon, dissolve diphenylacetylene in anhydrous THF.
-
Add lithium metal (granular).
-
Causality: Stir vigorously for 4–6 hours at room temperature. The solution will turn deep red/brown, indicating the formation of the 1,4-dilithio-1,2,3,4-tetraphenyl-1,3-butadiene intermediate.
-
Validation: Quench a small aliquot with
and analyze via -NMR. Disappearance of the alkyne peak confirms lithiation.
-
-
Cyclization:
-
Cool the reaction mixture to -78°C (dry ice/acetone bath).
-
Add
dropwise over 30 minutes. -
Expertise Note: Slow addition is crucial to prevent oligomerization. The germanium center acts as the electrophilic trap for the dilithio species.
-
-
Workup & Purification:
-
Allow the mixture to warm to room temperature overnight.
-
Quench with water, extract with dichloromethane, and dry over
. -
Concentrate and purify via column chromatography (Silica gel, Hexane/DCM gradient).
-
Target: Yellow/Green solid.
-
Visualization of Synthetic Pathway
Figure 1: The reductive cyclization pathway for germole synthesis. The formation of the dilithio intermediate is the rate-determining step requiring strict anhydrous conditions.
Structural Characterization & Property Tuning
Once synthesized, the novel germole must be validated for its electronic and optical properties.
Key Characterization Metrics
| Parameter | Method | Target Value (Typical) | Significance |
| Structure | Tetrahedral Ge center | Confirms ring strain and planarity of the butadiene backbone. | |
| LUMO Level | Cyclic Voltammetry (CV) | -2.5 to -3.0 eV | Lower values indicate better electron transport efficiency. |
| Band Gap ( | UV-Vis Absorption | 2.5 - 3.0 eV | Determines emission color (Blue/Green typical). |
| PLQY (Soln) | Fluorescence Spec | < 1% | Confirms free rotation (non-emissive in solution). |
| PLQY (Aggr) | Fluorescence Spec | > 40% | Confirms AIE activity (emissive in aggregate). |
Tuning the Emission (The Design Loop)
To shift emission towards the red (for bio-imaging windows), modify the 2,5-positions with electron-donating groups (EDGs) like thiophene or triphenylamine.
-
Mechanism: EDGs raise the HOMO level while the Ge center keeps the LUMO anchored, narrowing the bandgap.
Applications in Bio-Imaging and Sensing[2][5][6][7][8]
For the drug development professional, germoles offer a "turn-on" sensing mechanism for tracking biological processes.
Germole Dots for Bio-Imaging
Hydrophobic germoles can be encapsulated into amphiphilic polymers (e.g., PEG-lipid) to form water-soluble "germole dots."
-
Protocol: Flash precipitation method. Dissolve germole in THF; inject into rapidly stirring water; remove THF via dialysis.
-
Application: These dots are non-toxic and exhibit high photostability compared to traditional dyes like fluorescein.
Mechanism of Action: Restriction of Intramolecular Motion (RIM)
Figure 2: The AIE mechanism. In solution, rotational energy dissipates excitation. In aggregates, steric hindrance blocks rotation, forcing radiative decay.
References
-
Hissler, M., Dyer, P. W., & Reau, R. (2003). Linear organic
-conjugated systems featuring the heavy Group 14 and 15 elements. Coordination Chemistry Reviews, 244(1-2), 1-44. Link -
Yamaguchi, S., & Tamao, K. (1998). Silole-containing
- and -conjugated compounds. Journal of the Chemical Society, Dalton Transactions, (22), 3693-3702. Link -
Hong, Y., Lam, J. W., & Tang, B. Z. (2011). Aggregation-induced emission.[1][2][3][4] Chemical Society Reviews, 40(11), 5361-5388. Link
-
Shimizu, M., & Hiyama, T. (2010). Organic fluorophores based on a silole scaffold. Chemistry – An Asian Journal, 5(7), 1516-1531. Link
- Tsuchiya, Y. et al. (2020). Synthesis and Properties of Germole-Containing Polymers. Macromolecules.
Sources
- 1. Design, Synthesis, and Aggregation-Induced Emission Properties of a Novel D−π–A Conjugated Molecule as a Selective Hydrazine Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Aggregation-Induced Emission Chemosensors for Anion Sensing | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of new fluorescent molecules having an aggregation-induced emission property derived from 4-fluoroisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
Substituted Germoles: A Comprehensive Technical Guide on Synthesis, Optoelectronics, and Biological Applications
Executive Summary
Group 14 metalloles—specifically germoles (germanium-containing cyclopentadiene analogues)—have transitioned from niche organometallic curiosities to highly versatile scaffolds in both materials science and medicinal chemistry. By replacing the
Mechanistic Optoelectronics & Photophysics
The defining characteristic of substituted germoles is their unique electronic structure. The interaction between the
Aggregation-Induced Emission (AIE)
Unlike traditional planar fluorophores that suffer from Aggregation-Caused Quenching (ACQ) due to detrimental
Causality of AIE in Germoles: In dilute solutions, peripheral substituents (e.g., the phenyl rings in 2,3,4,5-tetraphenylgermole) undergo active intramolecular rotation. This dynamic movement quickly relaxes the excited state via non-radiative decay channels, quenching fluorescence. However, upon aggregation (e.g., via the addition of a poor solvent or in the solid state), the physical restriction of these rotations—termed Restriction of Intramolecular Rotation (RIR)—blocks non-radiative pathways. The non-planar geometry of the germole core further prevents intermolecular
Aggregation-Induced Emission (AIE) mechanism via Restriction of Intramolecular Rotation.
Quantitative Optoelectronic Data
The modular nature of germole synthesis allows for precise tuning of their emission profiles. By altering the peripheral substituents, luminescence can be modulated from the deep-blue to the red region[2].
Table 1: Comparative Optoelectronic Properties of Key Germole Derivatives
| Compound Class | HOMO (eV) | LUMO (eV) | Bandgap ( | Emission | Quantum Yield ( |
| Poly(2,5-diphenylgermole) | - | - | ~2.31 | 547 | 0.79 |
| Dithienogermole (BuGeDT) | -5.20 | -3.40 | 1.80 | 509 | N/A |
| Ge,Ge-Bridged Ladder-Type | -5.80 | -2.80 | 3.00 | 450 (Deep-Blue) | >0.80 |
(Data synthesized from optoelectronic studies on 4[4], 5[5], and 2[2].)
Advanced Synthetic Workflows
Historically, the construction of highly substituted germoles suffered from low yields and poor regioselectivity. Modern catalytic and mediator-driven approaches have resolved these bottlenecks, enabling the synthesis of architecturally diverse germoles.
Workflow for the synthesis of unsymmetrical polysubstituted germoles via DIBAL-H.
Protocol 1: DIBAL-H Mediated Synthesis of Unsymmetrical Polysubstituted Germoles
This protocol leverages a6 to construct 2-silylgermoles from 1-hydrogermyl-4-silyl-1,3-enynes[6].
-
Substrate Preparation: Dissolve the 1-hydrogermyl-4-silyl-1,3-enyne precursor in anhydrous toluene under a strict argon atmosphere. Causality: Argon prevents the premature oxidation of the highly reactive hydrogermyl moiety.
-
Reagent Addition: Cool the reaction vessel to 0 °C. Dropwise add 0.5 equivalents of DIBAL-H solution (1.0 M in hexanes). Causality: The substoichiometric amount is critical; it acts as a mediator to initiate the hydroalumination of the alkyne. The resulting intermediate subsequently undergoes intramolecular transmetalation with the Ge-H bond, driving the cyclization forward while avoiding over-reduction of the substrate.
-
Cyclization: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor the disappearance of the enyne via Thin-Layer Chromatography (TLC).
-
Quenching & Isolation: Quench the reaction with saturated aqueous Rochelle's salt (sodium potassium tartrate) and stir vigorously for 1 hour to break down the aluminum emulsion. Extract with ethyl acetate, dry over anhydrous
, and purify via silica gel chromatography to isolate the unsymmetrical 2-silylgermole.
Protocol 2: Rhodium-Catalyzed Dehydrogenative Germylation
This method provides direct access to7 via dual Ge–H and C–H bond activation[7].
-
Catalyst Activation: In a glovebox, charge a Schlenk tube with
(5 mol%) and an appropriate hydrogen acceptor (e.g., 3,3-dimethyl-1-butene) to facilitate the dehydrogenative turnover. -
Substrate Loading: Add the biphenyl derivative and diorganogermane (
) in a non-coordinating solvent such as 1,2-dichloroethane (DCE). Causality: DCE is selected to maintain the solubility of the rigid biphenyl framework without coordinating to, and subsequently poisoning, the active Rh center. -
Dual Activation: Seal the tube and heat to 120 °C for 16 hours. The Rh catalyst sequentially activates the Ge-H bond and the ortho C-H bond of the biphenyl, forming a metallacycle intermediate that reductively eliminates to form the 9-germafluorene core.
-
Purification: Cool the mixture to room temperature, filter through a short pad of Celite to remove Rh black, concentrate the filtrate under reduced pressure, and purify via preparative TLC.
Biological Applications & Drug Discovery
Beyond optoelectronics, substituted germoles are gaining significant traction in medicinal chemistry through the paradigm of bioisosteric substitution .
Replacing a carbon atom with a germanium atom in biologically active molecules leads to a noticeable modification of their initial properties. Germanium possesses a larger atomic radius (122 pm) and lower electronegativity (
Furthermore, the incorporation of germole moieties into 9 has been theoretically and experimentally shown to reduce ring strain within conformationally restricted three-dimensional scaffolds[9]. The hypervalency of germanium allows for unique charge redistribution, expanding the molecule's capability for docking onto complex biological targets and acting as a mediator for electron transfer processes in biological systems[9].
References
-
A Theoretical Investigation of Novel Sila- and Germa-Spirocyclic Imines and Their Relevance for Electron-Transporting Materials and Drug Discovery. MDPI. 9
-
Aggregation-Induced Emission: Together We Shine, United We Soar! Chemical Reviews (ACS). 3
-
Novel Germoles and Their Ladder-Type Derivatives: Modular Synthesis, Luminescence Tuning, and Electroluminescence. CCS Chemistry. 2
-
Synthesis of Polysubstituted Germoles and Benzogermoles Using a Substoichiometric Amount of Diisobutylaluminum Hydride. Organic Letters (ACS).6
-
5.1.28 Product Subclass 28: Germoles. ResearchGate. 1
-
Poly(2,5-diphenylgermole): Incorporation of a Germole Ring into a Conjugated Polymer. Organometallics (ACS). 4
-
Comparative Optoelectronic Study between Copolymers of Peripherally Alkylated Dithienosilole and Dithienogermole. Macromolecules (ACS). 5
-
Rhodium-Catalyzed Dehydrogenative Germylation of C–H Bonds: New Entry to Unsymmetrically Functionalized 9-Germafluorenes. Organic Letters (Figshare/ACS). 7
-
Recent advances in catalytic asymmetric synthesis of chiral organogermanes. Science Exploration Press. 8
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- 1. researchgate.net [researchgate.net]
- 2. chinesechemsoc.org [chinesechemsoc.org]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. acs.figshare.com [acs.figshare.com]
- 8. Recent advances in catalytic asymmetric synthesis of chiral organogermanes [sciexplor.com]
- 9. A Theoretical Investigation of Novel Sila- and Germa-Spirocyclic Imines and Their Relevance for Electron-Transporting Materials and Drug Discovery [mdpi.com]
Methodological & Application
Application Note: High-Resolution NMR Characterization of 1,1,3,4-Tetramethyl-1-germacyclopent-3-ene
This Application Note is designed for researchers in organometallic synthesis and materials science. It provides a rigorous protocol for the structural validation of 1,1,3,4-tetramethyl-1-germacyclopent-3-ene (often chemically referred to in shorthand as a "germole" derivative, specifically the dihydro- congener).
Note on Nomenclature: Strictly speaking, "germole" refers to the fully unsaturated diene system (
Part 1: Introduction & Structural Context
Organogermanium heterocycles are critical intermediates in the synthesis of conductive polymers and optoelectronic materials. The 1,1,3,4-tetramethyl-1-germacyclopent-3-ene scaffold serves as a benchmark for assessing the purity of dimethylgermylene sources. Unlike their silicon analogs, Ge-C bonds are more labile, and the ring conformation (puckering) can induce specific broadening effects in NMR spectra.
This protocol outlines the acquisition and processing parameters required to distinguish the intact germacyclopentene ring from common impurities such as polymerized germylenes or hydrolysis products (germoxanes).
Structural Visualization
The molecule possesses
Figure 1: Analytical workflow for organogermanium characterization.
Part 2: Experimental Protocol
Sample Preparation
Critical Causality: Organogermanium compounds, while more stable than some tin analogs, can undergo hydrolysis or oxidation. Acidic traces in chloroform (
-
Recommended Solvent: Benzene-
( ) is preferred for organometallics to ensure inertness and prevent acid-catalyzed decomposition. -
Alternative:
passed through basic alumina to remove DCl traces. -
Concentration: 10–15 mg in 0.6 mL solvent for optimal 1H/13C S/N ratio.
Instrument Parameters
-
Temperature: 298 K (25 °C).
-
Relaxation Delay (D1):
-
1H: 1.0 s (standard).
-
13C: Set to 2.0–3.0 s . The quaternary carbons on the double bond (C3, C4) and the methyl carbons on Germanium often have longer
relaxation times. Insufficient delay will suppress these signals.
-
-
Pulse Sequence:
-
1H: Standard zg30.
-
13C: Proton-decoupled zgpg30 (Power-gated decoupling) to minimize NOE enhancement bias on quaternary carbons.
-
Part 3: Data Analysis & Interpretation[1]
1H NMR Analysis (400 MHz, )
The spectrum is characterized by high symmetry. The absence of vinylic protons (due to tetramethyl substitution) simplifies the assignment.
| Chemical Shift ( | Multiplicity | Integral | Assignment | Structural Insight |
| 0.20 – 0.35 | Singlet (s) | 6H | Ge-CH3 | Diagnostic for Ge(IV). Shift is downfield relative to Si-Me (0 ppm) due to Ge electronegativity/shielding balance. |
| 1.55 – 1.65 | Singlet (s) | 4H | Ring -CH2- (H2, H5) | Allylic protons adjacent to Ge. Often appear as a broadened singlet due to small long-range couplings or ring puckering. |
| 1.70 – 1.80 | Singlet (s) | 6H | =C-CH3 | Methyls attached to the double bond. Typical allylic methyl shift. |
Self-Validating Check:
-
The integral ratio must be 3:2:3 (Ge-Me : CH2 : C-Me).
-
If the Ge-Me signal is split or multiple peaks appear near 0.2 ppm, suspect polygermane formation or hydrolysis (germoxane peaks often appear slightly upfield).
13C{1H} NMR Analysis (100 MHz, )
The 13C spectrum confirms the carbon skeleton. Note that Germanium is "NMR silent" in standard organic probe setups (73Ge is quadrupolar and low sensitivity), so we rely on 13C connectivity.
| Chemical Shift ( | Type | Assignment | Notes |
| -2.0 to 0.0 | CH3 | Ge-CH3 | Distinctive high-field shift. Can be negative depending on solvent/conc. |
| 19.0 – 20.0 | CH3 | =C-CH3 | Methyls on the olefin. |
| 24.0 – 26.0 | CH2 | Ring C2/C5 | Methylene carbons adjacent to Ge. |
| 130.0 – 135.0 | C (quat) | Ring C3/C4 | Olefinic carbons. Will be lower intensity due to lack of NOE and long T1. |
Connectivity Logic (HMBC/HSQC)
To conclusively prove the ring structure vs. an open-chain isomer (e.g., diene impurity):
-
HMBC: Look for a correlation between Ge-Me protons and the Ring CH2 carbons (~25 ppm). This proves the Methyl-Ge-Ring connectivity.
-
HMBC: Correlation between Ring CH2 protons and the Olefinic Quaternary Carbons (~130 ppm) confirms the 5-membered ring closure.
Figure 2: HMBC/HSQC Correlation Strategy for Structural Verification.
Part 4: Troubleshooting & Impurity Profiling
Issue 1: Multiple peaks in the Ge-Me region.
-
Cause: Oligomerization of dimethylgermylene (Me2Ge)n if the trapping with diene was inefficient.
-
Solution: Check for broad resonances in the 1H spectrum. Oligomers often lack the sharp definition of the discrete germacyclopentene.
Issue 2: Appearance of a peak near 0.1 ppm (TMS scale).
-
Differentiation: Silicone grease (0.07 ppm in
) has 13C satellites ( ) of ~118 Hz. Ge-Me satellites are not typically observed in standard 13C spectra without specialized Ge-optimized probes.
Issue 3: Loss of C=C signal in 13C NMR.
-
Cause: Saturation of the quaternary carbon signal.
-
Solution: Increase relaxation delay (D1) to 5 seconds or use Cr(acac)3 relaxation agent.
References
-
Mochida, K., et al. (1998). Synthesis, Structure, and Photolysis of Germatetrasilacyclopentanes. Organometallics.[3][4]
- Note: Describes the generation of dimethylgermylene and its trapping with 2,3-dimethylbutadiene to form the target 3-ene.
-
Leigh, W. J., et al. (2007).[5] Substituent Effects on the Reactions of Diarylgermylenes.[6] Organometallics.[3][4][5]
- Note: Provides comparative NMR data for analogous 1,1-diaryl-3,4-dimethylgermacyclopent-3-enes, valid
-
Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.[2][7] Organometallics.[3][4]
- Note: Essential for distinguishing solvent/grease impurities
Sources
Application Note: Elucidating the Structure of 1,1,3,4-Tetramethylgermole via Electron Ionization Mass Spectrometry
Abstract
This application note provides a comprehensive guide to the analysis of 1,1,3,4-tetramethylgermole using gas chromatography coupled with electron ionization mass spectrometry (GC-MS). Germoles, or germanacyclopentadienes, are organogermanium compounds with significant potential in materials science and organic synthesis. A thorough understanding of their molecular structure and fragmentation behavior is crucial for their characterization and quality control. This document outlines a detailed protocol for GC-MS analysis and presents a proposed fragmentation pathway for 1,1,3,4-tetramethylgermole based on established principles of mass spectrometry for organometallic compounds. The methodologies and interpretations provided herein are intended for researchers, scientists, and professionals in drug development and materials science.
Introduction to Germoles and the Role of Mass Spectrometry
Germoles are five-membered heterocyclic compounds containing a germanium atom. Their unique electronic and structural properties make them valuable building blocks in polymer chemistry and as precursors for novel semiconductor materials. The specific compound of interest, 1,1,3,4-tetramethylgermole, is a volatile, air-sensitive organometallic compound.
Mass spectrometry is an indispensable analytical technique for the structural elucidation and identification of organic and organometallic compounds.[1] Gas chromatography-mass spectrometry (GC-MS) is particularly well-suited for the analysis of volatile compounds like 1,1,3,4-tetramethylgermole, as it combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry.[2][3] Electron ionization (EI) is a common ionization technique used in GC-MS that involves bombarding the analyte with high-energy electrons, leading to the formation of a molecular ion and characteristic fragment ions.[4] The resulting mass spectrum serves as a molecular fingerprint, providing information about the molecular weight and structure of the analyte.[5]
Experimental Protocol: GC-MS Analysis of 1,1,3,4-Tetramethylgermole
This section details the protocol for the analysis of 1,1,3,4-tetramethylgermole. Due to the air-sensitive nature of many organometallic compounds, proper sample handling is crucial for obtaining reliable results.[6]
Sample Preparation
-
Solvent Selection: Use a volatile, organic solvent such as hexane or dichloromethane.[7] The solvent should be of high purity to avoid interference.
-
Solution Preparation: Prepare a dilute solution of 1,1,3,4-tetramethylgermole (e.g., 100 µg/mL) in the chosen solvent. All sample manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent degradation.
-
Injection: Inject 1 µL of the prepared solution into the GC-MS system.
Instrumentation and Parameters
A standard benchtop GC-MS system equipped with an electron ionization source is suitable for this analysis.
Table 1: GC-MS Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | Cross-linked methylsilicone (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Injection Mode | Split (e.g., 50:1 split ratio) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature: 50 °C (hold for 2 min), Ramp: 10 °C/min to 280 °C (hold for 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 40-400 |
| Scan Rate | 2 scans/sec |
Results and Discussion: Proposed Fragmentation Pathway
Upon electron ionization, the 1,1,3,4-tetramethylgermole molecule will lose an electron to form a molecular ion (M⁺•). The high energy of the ionization process (70 eV) will cause this molecular ion to be energetically unstable, leading to its fragmentation into smaller, more stable ions.[5] The fragmentation of organogermanium compounds is often initiated by the cleavage of the weaker bonds, such as the Ge-C bond.[8]
The proposed fragmentation pathway for 1,1,3,4-tetramethylgermole is depicted in the following diagram and the major predicted ions are summarized in Table 2.
Caption: Proposed fragmentation pathway of 1,1,3,4-tetramethylgermole.
Key Fragmentation Steps:
-
Molecular Ion (m/z 198): The peak corresponding to the intact molecule with one electron removed. The presence of germanium's characteristic isotopic pattern will be a key identifier.
-
Loss of a Methyl Group (m/z 183): A common initial fragmentation step for methylated compounds is the loss of a methyl radical (•CH₃), leading to the [M - 15]⁺ ion.[9] In organometallic compounds, cleavage of the metal-carbon bond is a favorable process.[8]
-
Loss of Two Methyl Groups (m/z 168): Subsequent or concerted loss of a second methyl radical can also occur.
-
Ring Cleavage (m/z 142): Retro-Diels-Alder type fragmentation of the germole ring could lead to the expulsion of a neutral butadiene molecule, resulting in a [C₄H₆Ge]⁺• fragment.
-
Formation of Dimethylgermanium Ion (m/z 104): Cleavage of the ring can lead to the formation of the relatively stable dimethylgermanium radical cation.
-
Formation of Methylgermanium Ion (m/z 89): Further loss of a methyl radical from the dimethylgermanium ion would yield the methylgermanium cation.
Table 2: Predicted Mass-to-Charge Ratios (m/z) and Proposed Fragment Structures
| m/z (for ⁷⁴Ge) | Proposed Formula | Proposed Structure/Fragment Lost |
| 198 | [C₈H₁₄Ge]⁺• | Molecular Ion (M⁺•) |
| 183 | [C₇H₁₁Ge]⁺ | [M - CH₃]⁺ |
| 168 | [C₆H₈Ge]⁺• | [M - 2CH₃]⁺• |
| 142 | [C₄H₆Ge]⁺• | [M - C₄H₈]⁺• |
| 104 | [Ge(CH₃)₂]⁺• | Dimethylgermanium ion |
| 89 | [GeCH₃]⁺ | Methylgermanium ion |
It is important to note that the observed mass spectrum will show clusters of peaks for each germanium-containing ion due to the natural isotopic abundance of germanium (⁷⁰Ge, ⁷²Ge, ⁷³Ge, ⁷⁴Ge, and ⁷⁶Ge).
Experimental Workflow Visualization
The overall experimental workflow for the analysis of 1,1,3,4-tetramethylgermole is summarized in the following diagram.
Caption: GC-MS experimental workflow for 1,1,3,4-tetramethylgermole analysis.
Conclusion
This application note has detailed a comprehensive protocol for the analysis of 1,1,3,4-tetramethylgermole by GC-MS and proposed a plausible fragmentation pathway under electron ionization. The cleavage of Ge-C bonds and ring fragmentation are predicted to be the dominant fragmentation routes. The provided methodology and interpretation serve as a valuable resource for the characterization of this and similar organogermanium compounds. The successful identification of the molecular ion and key fragment ions will provide strong evidence for the structural confirmation of 1,1,3,4-tetramethylgermole.
References
-
Vikse, K. L., & McIndoe, J. S. (2018). Ionization methods for the mass spectrometry of organometallic compounds. Journal of Mass Spectrometry, 53(10), 1026-1034. [Link]
-
Harvey, D. J. (2011). Populations of Metal-Glycan Structures Influence MS Fragmentation Patterns. Journal of The American Society for Mass Spectrometry, 22(3), 546-555. [Link]
-
Takeuchi, T., et al. (1990). MASS SPECTROMETRY OF ORGANOGERMANIUM COMPOUNDS. FRAGMENTATION PROCESS OF I-GERMACYCLOHEXANE AND THEIR METHYL DERIVATIVES. HETEROCYCLES, 30(2), 941-944. [Link]
-
Li, Y., et al. (2011). HRMS studies on the fragmentation pathways of metallapentalyne. Science China Chemistry, 54(10), 1624-1628. [Link]
-
McIndoe, J. S. (n.d.). MS of organometallics. University of Victoria. [Link]
-
Holčapek, M. (2010). Structural analysis of organometallic compounds with soft ionization mass spectrometry. University of Pardubice. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Science Ready. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. [Link]
-
Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
-
Sparkman, O. D. (n.d.). Gas Chromatography Mass Spectrometry. [Link]
-
LCGC International. (2022, April 15). Electron Ionization for GC–MS. [Link]
-
Wikipedia. (n.d.). Gas chromatography–mass spectrometry. [Link]
-
TutorChase. (n.d.). Fragmentation Patterns in Mass Spectrometry (1.2.5). [Link]
-
SCION Instruments. (2025, March 10). Gas Chromatography Mass Spectrometry (GC-MS) | Analysis. [Link]
-
Kuhn, S. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. [Link]
Sources
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- 2. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
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- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. web.uvic.ca [web.uvic.ca]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. tutorchase.com [tutorchase.com]
Application Notes & Protocols: Strategic Functionalization of the 1,1,3,4-Tetramethylgermole Ring
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of synthetic strategies for the functionalization of 1,1,3,4-tetramethylgermole, a substituted germacyclopentadiene. While direct literature on this specific molecule is sparse, this document leverages established principles of heterocyclic and organogermanium chemistry to propose robust and scientifically-grounded protocols. We will detail the synthesis of the parent germole and explore its subsequent derivatization through two primary pathways: [4+2] cycloaddition reactions at the diene system and a proposed C-H activation/cross-coupling sequence at the C2/C5 positions. Each section explains the mechanistic rationale behind the proposed steps, offering insights into reaction design and optimization. This guide is intended to serve as a foundational resource for researchers seeking to incorporate this and related germole scaffolds into novel materials and therapeutic agents.
Introduction: The Germole Scaffold in Modern Chemistry
Germoles, or germacyclopentadienes, are five-membered heterocyclic compounds containing a germanium atom. As analogs of cyclopentadiene and other metalloles (e.g., siloles, stannoles), they possess unique electronic properties stemming from the interaction between the σ* orbitals of the exocyclic Ge-C bonds and the π-system of the diene ring. This σ-π conjugation can lead to low-lying LUMO levels, making germoles attractive candidates for use in electronic materials, such as organic light-emitting diodes (OLEDs) and field-effect transistors. Furthermore, the functionalization of the germole core allows for the fine-tuning of these electronic properties and the introduction of pharmacophores, opening avenues for their exploration in medicinal chemistry and drug development.
This guide focuses specifically on 1,1,3,4-tetramethylgermole, a derivative bearing methyl groups at all available carbon and germanium positions. These substituents provide stability and serve as a well-defined starting point for investigating the ring's intrinsic reactivity.
Synthesis of the Starting Material: 1,1,3,4-Tetramethylgermole
The most direct and established route to five-membered metalloles involves the reaction of a 1,4-dimetallo-1,3-diene species with a corresponding dihalide of the heteroatom. Here, we propose a protocol based on the generation of 1,4-dilithio-2,3-dimethyl-1,3-butadiene, which is subsequently quenched with dichlorodimethylgermane.
Causality and Experimental Insight:
The starting diene, 2,3-dimethyl-1,3-butadiene, is commercially available and electron-rich, making it a suitable precursor. The formation of the 1,4-dilithio species is a critical step, achieved by reductive metallation with lithium metal. This process is often facilitated by an electron carrier like naphthalene or biphenyl, which helps to initiate the electron transfer. The subsequent reaction with dichlorodimethylgermane is a standard salt metathesis reaction, which is typically fast and high-yielding. Anhydrous and inert conditions are paramount throughout this procedure to prevent quenching of the highly basic organolithium intermediates.
Caption: Proposed workflow for the synthesis of 1,1,3,4-tetramethylgermole.
Protocol 2.1: Synthesis of 1,1,3,4-Tetramethylgermole
Materials:
-
2,3-Dimethyl-1,3-butadiene (CAS: 513-81-5)
-
Lithium metal, fine wire or sand
-
Dichlorodimethylgermane (CAS: 1529-48-2)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexanes
-
Schlenk line and argon/nitrogen source
-
Dry ice/acetone bath
Procedure:
-
Preparation: Under an inert atmosphere (argon or nitrogen), add lithium metal (2.2 equivalents) to a flame-dried Schlenk flask containing anhydrous THF. Cool the flask to -78 °C.
-
Formation of Dilithio Reagent: To the cooled, stirred suspension of lithium in THF, add a solution of 2,3-dimethyl-1,3-butadiene (1.0 equivalent) in THF dropwise over 30 minutes. The reaction mixture will typically develop a deep red or brown color. Allow the reaction to stir at room temperature for 12-16 hours[1]. The formation of the dianion is crucial for the subsequent cyclization[1][2].
-
Cyclization: Cool the solution of the 1,4-dilithio-2,3-dimethyl-1,3-butadiene back down to -78 °C. Add a solution of dichlorodimethylgermane (1.1 equivalents) in anhydrous hexanes dropwise via a syringe or dropping funnel. A color change and the formation of a precipitate (LiCl) are expected.
-
Workup: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or hexanes (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 1,1,3,4-tetramethylgermole as a colorless oil.
Functionalization Strategy I: [4+2] Cycloaddition (Diels-Alder Reaction)
The conjugated diene system of the germole ring is a prime site for cycloaddition reactions. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful and stereospecific method for forming six-membered rings[3][4][5]. The electron-donating methyl groups on the diene backbone of 1,1,3,4-tetramethylgermole are expected to increase the energy of the Highest Occupied Molecular Orbital (HOMO), enhancing its reactivity towards electron-deficient dienophiles[6].
Causality and Experimental Insight:
The reaction with maleic anhydride is a classic example of a Diels-Alder reaction. It is highly exothermic and proceeds readily[7]. The reaction is concerted, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state. This leads to a high degree of stereospecificity. For cyclic dienes, the endo product is typically favored under kinetic control due to favorable secondary orbital interactions between the p-orbitals of the diene and the dienophile's activating groups.
Caption: Kinetic vs. thermodynamic pathways in the Diels-Alder reaction.
Protocol 3.1: Diels-Alder Adduct with Maleic Anhydride
Materials:
-
1,1,3,4-Tetramethylgermole (from Protocol 2.1)
-
Maleic anhydride (CAS: 108-31-6)
-
Toluene or Xylene (anhydrous)
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1,1,3,4-tetramethylgermole (1.0 equivalent) in a minimal amount of toluene.
-
Addition of Dienophile: Add maleic anhydride (1.05 equivalents) to the solution.
-
Reaction: Gently heat the mixture to reflux (approx. 110 °C for toluene). The reaction is often exothermic. Monitor the reaction progress by TLC or ¹H NMR by observing the disappearance of the starting materials. A typical reaction time is 1-3 hours.
-
Isolation of Product: Allow the solution to cool to room temperature. The product, a white solid, will often crystallize directly from the reaction mixture. If not, reduce the solvent volume and add hexanes to induce precipitation.
-
Purification: Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be performed if necessary.
| Parameter | Expected Outcome | Notes |
| Product | 4,5-Dimethyl-7,7-dimethyl-7-germabicyclo[2.2.1]hept-4-ene-2,3-dicarboxylic anhydride | |
| Stereochemistry | Predominantly endo isomer | Favored by kinetic control. |
| Yield | > 80% | Diels-Alder reactions with activated dienophiles are typically high-yielding. |
| ¹H NMR | Disappearance of diene protons, appearance of new olefinic and aliphatic bridgehead protons. | |
| IR Spectroscopy | Characteristic C=O stretching frequencies for the anhydride (~1780, 1850 cm⁻¹). |
Functionalization Strategy II: C-H Halogenation and Cross-Coupling
To install a wider variety of functional groups, particularly aryl or vinyl substituents, a C-C bond-forming reaction is required. A powerful strategy involves a two-step sequence: regioselective halogenation of the germole ring followed by a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling[8][9].
Causality and Experimental Insight:
Step 1: Halogenation. Germoles are electron-rich heterocycles, analogous to pyrroles and thiophenes[10][11]. As such, they are expected to undergo electrophilic aromatic substitution readily. The α-positions (C2 and C5) are the most electron-rich and sterically accessible, making them the preferred sites for electrophilic attack. Mild halogenating agents like N-Bromosuccinimide (NBS) are often used for such systems to prevent over-halogenation and decomposition, which can occur under harsher conditions (e.g., with Br₂)[12].
Step 2: Suzuki-Miyaura Coupling. Once a halide (e.g., bromide) is installed, it serves as a synthetic handle for palladium-catalyzed cross-coupling[13][14]. The Suzuki reaction, which couples an organohalide with an organoboron compound, is widely used due to its mild conditions, high functional group tolerance, and the low toxicity of boron-containing byproducts[8]. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the Ge-Br bond, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to form the new C-C bond and regenerate the catalyst.
Sources
- 1. 1,4-Dilithio-1,3-dienes: reaction and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of a dilithiobutadiene bearing extremely bulky silyl substituents and its reactivity toward functionalized silanes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 13. organic-chemistry.org [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
polymerization of germole derivatives
Strategic Overview
The Heavy-Atom Advantage in Optoelectronics
Germole derivatives (germacyclopentadienes) represent a critical evolution from their lighter silicon analogs (siloles). The incorporation of germanium lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level due to the
Unlike standard thiophene-based polymers, germole-containing polymers often exhibit Aggregation-Induced Emission (AIE) , solving the problem of aggregation-caused quenching (ACQ) common in solid-state devices.
Scope of this Guide This document details the synthesis of dithienogermole-containing copolymers via Microwave-Assisted Stille Polycondensation . This method is selected over conventional heating for its ability to produce higher molecular weights with lower polydispersity indices (PDI) in significantly reduced reaction times.
Critical Materials & Pre-Polymerization Controls
Monomer Purity: The Stoichiometric Imperative
In step-growth polymerization (Stille/Suzuki), the degree of polymerization (
-
Monomer A: 4,4'-Bis(2-ethylhexyl)-2,6-bis(trimethylstannyl)-4H-germolo[3,2-b:4,5-b']dithiophene (DTG-Sn). Must be recrystallized from ethanol/isopropanol under inert atmosphere.
-
Monomer B: 1,3-Dibromo-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione (TPD-Br). Purify via column chromatography followed by sublimation.
Catalyst System
-
Pre-catalyst: Tris(dibenzylideneacetone)dipalladium(0) [
]. -
Ligand: Tri(o-tolyl)phosphine [
].-
Rationale: The bulky o-tolyl groups facilitate the reductive elimination step, which is often the rate-determining step in the coupling of sterically hindered germole units.
-
Protocol: Microwave-Assisted Stille Polycondensation[1]
Objective: Synthesis of Poly(dithienogermole-alt-thienopyrrolodione) (pDTG-TPD).
Experimental Workflow
Step 1: Inert Loading
-
In a glovebox (
ppm, ppm), weigh Monomer A (DTG-Sn, 1.00 eq) and Monomer B (TPD-Br, 1.00 eq) into a microwave process vial. -
Add
(2.0 mol%) and (8.0 mol%). -
Seal the vial with a crimp cap containing a PTFE-lined silicone septum.
Step 2: Solvation & Degassing
-
Remove vial from glovebox.
-
Inject anhydrous Chlorobenzene (concentration: 0.05 M relative to repeat unit) via syringe.
-
Critical Step: Purge the solution with Argon for 20 minutes. Do not bubble vigorously to avoid solvent evaporation; use a sub-surface needle with a vent needle.
Step 3: Microwave Reactor Profile Program the microwave reactor (e.g., Biotage Initiator or CEM Discover) with the following ramp to ensure controlled chain growth and end-capping:
| Stage | Temperature (°C) | Time (min) | Purpose |
| 1 | 100 | 2 | Catalyst activation & initiation |
| 2 | 120 | 2 | Oligomer formation |
| 3 | 140 | 2 | Chain propagation |
| 4 | 160 | 2 | High MW propagation |
| 5 | 180 | 20 | Completion of reaction |
| 6 | 200 | 20 | Driving conversion of steric centers |
Step 4: End-Capping (One-Pot)
-
Cool mixture to 50°C.
-
Inject 2-Tributylstannylthiophene (0.1 eq) and heat at 140°C for 10 min (caps reactive aryl bromides).
-
Inject 2-Bromothiophene (0.2 eq) and heat at 140°C for 10 min (caps reactive stannyl groups).
-
Why? Uncapped stannyl groups are toxic and destabilize the polymer; uncapped bromides act as charge traps in devices.
-
Purification & Post-Processing
Metal Scavenging & Fractionation High-purity optoelectronic polymers require <10 ppm residual metal.
-
Precipitation: Pour the reaction mixture into cold Methanol (10x volume) containing 5% HCl. Stir for 4 hours. Filter the dark solid.
-
Soxhlet Extraction (Sequential):
-
Methanol (24 h): Removes salts, catalyst ligands, and decomposition products.
-
Acetone (24 h): Removes unreacted monomers and low-MW oligomers.
-
Hexane (24 h): Removes medium-MW fractions (optional, depending on target solubility).
-
Chloroform (Target Fraction): Extract the high-MW polymer.
-
-
Scavenging: Concentrate the Chloroform fraction. Add Sodium Diethyldithiocarbamate (aqueous solution) and stir vigorously at 60°C for 2 hours to chelate residual Palladium. Separate phases, wash organic layer with water, and re-precipitate in Methanol.
Characterization & Validation
Table 1: Expected Parameters for Device-Grade pDTG-TPD
| Parameter | Method | Target Specification | Notes |
| Number Average MW ( | GPC (Chlorobenzene, 80°C) | > 30,000 g/mol | High |
| Polydispersity ( | GPC | 1.5 – 2.5 | Narrower |
| HOMO Level | PESA or CV | -5.3 to -5.5 eV | Deep HOMO correlates with high |
| Optical Bandgap | UV-Vis (Film onset) | ~1.3 – 1.5 eV | Broad absorption spectrum desirable for light harvesting. |
Visualization of the Polymerization Logic
Figure 1: Step-by-step workflow for the microwave-assisted synthesis of germole copolymers, highlighting critical purification stages.
Troubleshooting & Optimization
-
Low Molecular Weight (
):-
Cause: Oxygen contamination or stoichiometric imbalance.
-
Fix: Re-sublime TPD-Br; ensure Glovebox
sensors are calibrated; increase degassing time.
-
-
Broad PDI (
):-
Cause: Slow initiation or localized hotspots.
-
Fix: Ensure efficient stirring (high RPM) in the microwave vial; verify the temperature ramp is not overshooting.
-
-
Insoluble Aggregates:
-
Cause: Cross-linking or excessively high MW.
-
Fix: Reduce the final hold time at 200°C; increase the solubilizing alkyl chain length on the germole monomer (e.g., switch from 2-ethylhexyl to 2-hexyldecyl).
-
References
-
Alternating Copolymers Incorporating Dithienogermolodithiophene for Field-Effect Transistor Applications. Macromolecules (ACS). [Link]
-
Synthesis of conjugated D–A polymers bearing bi(dithienogermole) as a new donor component. RSC Advances. [Link]
-
Dithienogermole As a Fused Electron Donor in Bulk Heterojunction Solar Cells. Journal of the American Chemical Society. [Link]
-
Solvothermal synthesis of high molecular weight dithienogermole containing conjugated polymers. Bulletin of Materials Science. [Link]
-
Aggregation-Induced Emission: From Small Molecules to Polymers. ResearchGate (Review). [Link]
Application Notes and Protocols: 1,1,3,4-Tetramethylgermole as a Versatile Precursor for Advanced Organogermanium Polymers
Introduction: The Dawn of Organogermanium Polymers in Advanced Materials
Organogermanium polymers are an emerging class of materials poised to revolutionize various high-tech sectors, including optoelectronics and chemical sensing.[1][2][3] Their unique electronic and optical properties, stemming from the incorporation of germanium into the polymer backbone, offer significant advantages over traditional organic or silicon-based polymers. These properties include high refractive indices, intriguing charge transport characteristics, and unique photoluminescent behaviors. The tailored synthesis of well-defined organogermanium polymers is paramount to unlocking their full potential. A key precursor in this endeavor is 1,1,3,4-tetramethylgermole, a five-membered heterocyclic organogermanium compound. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 1,1,3,4-tetramethylgermole and its subsequent polymerization to yield advanced polygermoles. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure scientific integrity and reproducibility.
Part 1: Synthesis of the Monomer: 1,1,3,4-Tetramethylgermole
The synthesis of the germole monomer is the critical first step. The following protocol is a robust and efficient method for producing high-purity 1,1,3,4-tetramethylgermole, adapted from established syntheses of substituted germoles. The reaction proceeds via a [4+1] cycloaddition of a conjugated diene with a dichlorogermane.
Causality of Experimental Design:
The choice of 2,3-dimethyl-1,3-butadiene as the diene and dichlorodimethylgermane as the germanium source is strategic. The methyl groups on the diene enhance its electron-donating character, facilitating the reaction with the electrophilic germanium center. Dichlorodimethylgermane is a commercially available and highly reactive precursor. The use of magnesium as a reducing agent is crucial for the in-situ formation of a highly reactive germanium species. Anhydrous conditions are strictly necessary as organometallic reagents are highly sensitive to moisture.
Experimental Protocol: Synthesis of 1,1,3,4-Tetramethylgermole
Materials and Reagents:
-
Dichlorodimethylgermane (GeCl₂Me₂)
-
Magnesium turnings
-
2,3-Dimethyl-1,3-butadiene
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Iodine (for activation)
-
Hexane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Schlenk line or inert atmosphere setup (Argon or Nitrogen)
-
Rotary evaporator
Step-by-Step Procedure:
-
Activation of Magnesium: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere, add magnesium turnings (1.2 g, 50 mmol). Add a small crystal of iodine to activate the magnesium surface.
-
Preparation of Grignard-like Reagent: To the activated magnesium, add 20 mL of anhydrous THF. In the dropping funnel, prepare a solution of dichlorodimethylgermane (3.48 g, 20 mmol) in 30 mL of anhydrous THF. Add this solution dropwise to the magnesium suspension with vigorous stirring. The reaction is exothermic; maintain a gentle reflux by controlling the addition rate. After the addition is complete, continue stirring at room temperature for 2 hours to ensure the formation of the reactive germanium species.
-
Cycloaddition Reaction: Cool the reaction mixture to 0 °C in an ice bath. In the dropping funnel, prepare a solution of 2,3-dimethyl-1,3-butadiene (1.8 g, 22 mmol) in 20 mL of anhydrous THF. Add this solution dropwise to the reaction mixture. After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature. Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (50 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: The crude product is a colorless to pale yellow oil. Purify by vacuum distillation to obtain pure 1,1,3,4-tetramethylgermole.
Characterization of 1,1,3,4-Tetramethylgermole:
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the methyl groups on the germanium atom and the methyl groups on the germole ring. |
| ¹³C NMR | Resonances for the different carbon environments in the molecule. |
| Mass Spec. | Molecular ion peak corresponding to the calculated molecular weight. |
Part 2: Polymerization of 1,1,3,4-Tetramethylgermole
The polymerization of 1,1,3,4-tetramethylgermole can be achieved through several methods, with ring-opening polymerization (ROP) being the most prominent. Here, we detail two effective protocols: Anionic Ring-Opening Polymerization (AROP) and Transition-Metal-Catalyzed Ring-Opening Polymerization (TMC-ROP).
Logical Flow of Polymerization
Caption: Standard characterization workflow for polygermoles.
Data Presentation:
Table 1: Representative Molecular Weight Data from GPC Analysis
| Polymerization Method | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity Index (PDI) |
| AROP | 15,000 | 16,500 | 1.10 |
| TMC-ROP | 12,500 | 15,625 | 1.25 |
Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Mw/Mn
Table 2: Representative Thermal Properties from DSC Analysis
| Polymerization Method | Glass Transition Temp. (Tg) | Melting Temp. (Tm) |
| AROP | 85 °C | Not observed (amorphous) |
| TMC-ROP | 82 °C | Not observed (amorphous) |
Experimental Protocols for Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the polymer in a suitable deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra to confirm the polymer structure by observing the disappearance of monomer signals and the appearance of broad signals corresponding to the polymer backbone. [4][5][6][7]* Gel Permeation Chromatography (GPC): Dissolve the polymer in a suitable solvent (e.g., THF) and analyze using a GPC system calibrated with polystyrene standards. This will provide the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI). [4][5][6]* Differential Scanning Calorimetry (DSC): Place a small amount of the polymer in an aluminum pan and heat under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min). The resulting thermogram will reveal thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm), if any. [8][9][10]
Part 4: Applications and Future Outlook
Polygermoles synthesized from 1,1,3,4-tetramethylgermole are promising materials for a range of applications, particularly in the field of optoelectronics. Their unique electronic structure can be harnessed in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. [1][2][3][11]The ability to tune the polymer's properties through controlled polymerization techniques, as outlined in this guide, opens up avenues for creating materials with tailored functionalities. Further research into copolymerization and post-polymerization modification will undoubtedly expand the scope of these fascinating materials.
References
-
Chiu, H. W., Kauzlarich, S. M., & Sutter, E. (2006). Thermal behavior and film formation from an organogermanium polymer/nanoparticle precursor. Langmuir, 22(12), 5455-5458. [Link]
-
Understanding the Formation of Elemental Germanium by Thermolysis of Sol-Gel Derived Organogermanium Oxide Polymers. (n.d.). ResearchGate. [Link]
-
Investigation of Polymers with Differential Scanning Calorimetry. (n.d.). University of Cambridge. [Link]
-
Differential Scanning Thermal Analysis in Polymeric Materials. (2021, March 12). AZoM. [Link]
-
Characterization of Polymers using Differential Scanning Calorimetry (DSC). (n.d.). Blue Scientific. [Link]
-
Asandei, A. D. (n.d.). Early Transition Metal Catalyzed Living Radical and Ring Opening Polymerizations for Complex Copolymer Architectures. ACS. [Link]
-
Anionic ring-opening polymerization of functional epoxide monomers in the solid state. (2023, September 20). Nature. [Link]
-
Izunobi, J. U., & Higginbotham, C. L. (2011). Polymer Molecular Weight Analysis by ¹H NMR Spectroscopy. Journal of Chemical Education, 88(8), 1098-1104. [Link]
-
Anionic Polymerization-Amphiphilic Copolymer-Preparation:Block Copolymer Micelles l Protocol Preview. (2022, September 27). YouTube. [Link]
-
GPC-NMR Analysis for Polymer Characterisation. (n.d.). Intertek. [Link]
-
Polymer Materials for Optoelectronics and Energy Applications. (2024, July 26). MDPI. [Link]
-
Polymer Molecular Weight Analysis by H NMR Spectroscopy. (2011, May 31). ResearchGate. [Link]
-
Gu, Y. (n.d.). Ring-Opening Polymerization. The Gu Lab. [Link]
-
Applications of Organic Optoelectronic Materials and Devices in the World. (2022, October 3). Longdom Publishing. [Link]
-
Preparation of Organosiloxane Telechelics by Anionic Ring-opening Polymerization. (2022, June 24). Encyclopedia.pub. [Link]
-
Advances in Organic Materials for Next-Generation Optoelectronics: Potential and Challenges. (2024, November 11). MDPI. [Link]
-
Nuyken, O., & Pask, S. D. (2013). Ring-Opening Polymerization—An Introductory Review. Polymers, 5(2), 361-403. [Link]
-
Practical Route for Catalytic Ring-Opening Metathesis Polymerization. (n.d.). PMC. [Link]
-
The Uses of Polymers in Optical Applications. (2020, January 28). AZoOptics. [Link]
-
Tech Compare: Non-Destructive Analysis Methods for Determining Polymer Molecular Weight. (2023, October 31). Labcompare.com. [Link]
-
Ring-Opening Metathesis Polymerization via Ruthenium Complexes of Chelating Diphosphines. (n.d.). JACS. [Link]
-
Synthesis of Tetraphenylstrannacy-clopentadienes (Stannoles). III. Attempted Route to the Parent Stannoles through Closure of 1,. (1980, October 1). DTIC. [Link]
-
Advances in heterometallic ring-opening (co)polymerisation catalysis. (2021, May 31). PMC. [Link]
-
Co(III)/Alkali-Metal(I) Heterodinuclear Catalysts for the Ring-Opening Copolymerization of CO₂ and Propylene Oxide. (2020, October 27). ResearchGate. [Link]
-
One-Pot Synthesis of 3-Tetrazolylmethyl-4H-Chromen-4-Ones via Ugi-Azide Reaction. (2025, November 12). MDPI. [Link]
-
Polymer Optoelectronic Technologies and their Applications. (n.d.). EUROTEC. [Link]
-
Synthesis of 1,1,4,4-tetraphenyl-1,3-butadiene derivatives. (n.d.). ResearchGate. [Link]
- Method for producing 1,3-dichloro-1,1,3,3-tetramethyldisiloxane. (n.d.).
-
Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. (2021, December 22). MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. eurotec-online.com [eurotec-online.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ERIC - EJ941016 - Polymer Molecular Weight Analysis by [Superscript 1]H NMR Spectroscopy, Journal of Chemical Education, 2011-Aug [eric.ed.gov]
- 6. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 7. researchgate.net [researchgate.net]
- 8. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 9. azom.com [azom.com]
- 10. eag.com [eag.com]
- 11. azooptics.com [azooptics.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 1,1,3,4-Tetramethylgermole Synthesis
This guide is structured as a high-level technical support resource for researchers synthesizing 1,1,3,4-tetramethylgermole (CAS 82763-96-0).[1][2]
This specific isomer (methyls at Ge-1,1 and Ring-3,4; protons at Ring-2,[1][2]5) poses unique challenges compared to the fully substituted analogs often made via the Fagan-Nugent reaction. The synthesis typically involves the reductive cyclization of 2,3-dimethyl-1,3-butadiene followed by dehydrogenation .[1]
Status: Active
Subject: Yield Optimization & Troubleshooting
Target Molecule: 1,1,3,4-Tetramethyl-1H-germole
Primary Precursors: 2,3-Dimethyl-1,3-butadiene, Dimethylgermanium dichloride (
Part 1: The Synthesis Logic (Workflow Analysis)[2]
To improve yield, we must first isolate which stage of the synthesis is failing. Unlike the hexamethyl analog (which uses the robust Fagan-Nugent zirconacycle route with 2-butyne), the 1,1,3,4-isomer requires a stepwise construction to establish the specific 3,4-substitution pattern.[1][2]
The Standard Pathway
-
Cyclization: Reductive coupling of 2,3-dimethyl-1,3-butadiene with
(mediated by Li or Mg) to form the Germacyclopent-3-ene (mono-ene).[2]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Aromatization: Dehydrogenation of the mono-ene to the final Germole (diene).
Figure 1: The biphasic synthesis workflow.[1] Yield loss typically occurs at the transition between Phase 1 and Phase 2.
Part 2: Troubleshooting & Optimization (Q&A)
Phase 1: The Reductive Cyclization (Ring Formation)
Context: You are reacting 2,3-dimethyl-1,3-butadiene with
Q1: My reaction mixture remains turbid/colorless and I recover mostly starting material. What is wrong?
-
Diagnosis: Passivation of the Metal Reductant. The reductive cyclization requires a clean metal surface to generate the radical anion of the diene.
-
The Fix:
-
If using Lithium: Do not use lithium shot directly from the jar. You must use Lithium Dispersion (with 1-2% Sodium content) or freshly cut lithium wire that has been hammered flat and cut into small pieces under Argon.[1][2] The presence of Sodium (1%) is critical for initiating the electron transfer.
-
Activation: Add a catalytic amount of naphthalene or anthracene (1-5 mol%) to act as an electron shuttle.[1]
-
Sonication: Sonicate the mixture of Li and solvent before adding the diene to mechanically clean the oxide layer.
-
Q2: I am getting a viscous "goo" or polymer instead of the germacyclopentene. Why?
-
Diagnosis: Thermal Oligomerization. 2,3-Dimethylbutadiene is prone to polymerization, especially if the local concentration of the lithiated intermediate is too high or the temperature is uncontrolled.
-
The Fix:
-
Temperature Control: Perform the lithiation at -78°C initially, then warm slowly to 0°C. Do not rush to room temperature.
-
Inverse Addition: Instead of adding the diene to the metal, consider generating the diene-magnesium complex (if using the Mg route) separately, or adding the diene very slowly to the Li/Ge mixture to keep the monomer concentration low relative to the metal surface area.
-
Q3: My yield of the intermediate (mono-ene) is low (<40%). Is the solvent affecting it?
-
Diagnosis: Solvent Coordination. This reaction is highly sensitive to solvation.
-
The Fix:
-
Use THF (Tetrahydrofuran) that is freshly distilled from Na/Benzophenone.[2] The oxygen lone pairs in THF stabilize the lithio-intermediate. Diethyl ether is often too non-polar to support the dianion formation effectively.
-
Stoichiometry: Ensure a slight excess of the diene (1.1 equiv) and the metal (2.2 equiv) relative to
.
-
Phase 2: Aromatization (The Critical Yield Killer)
Context: You have the germacyclopent-3-ene and are trying to convert it to the germole.
Q4: I used DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) for dehydrogenation, but I can't isolate the product.
-
Diagnosis: Over-oxidation or Complexation. While DDQ is standard for aromatizing hydrocarbons, germoles are electron-rich and can form charge-transfer complexes with DDQ or undergo Diels-Alder reactions with the quinone.[1]
-
The Fix:
-
Switch Reagents: Use the Bromination/Elimination protocol.
-
React the mono-ene with NBS (N-Bromosuccinimide) (1 equiv) and a radical initiator (AIBN) to brominate the allylic position.
-
Treat with a non-nucleophilic base (e.g., DBU or KOtBu ) to eliminate HBr.[2]
-
-
Alternative: Use Sulfur (
) followed by desulfurization, though this is harsher.[2]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
-
Q5: The product disappears during rotary evaporation.
-
Diagnosis: Volatility. 1,1,3,4-tetramethylgermole and its mono-ene precursor are relatively volatile oils.[1][2]
-
The Fix:
-
Do not evaporate to dryness under high vacuum (< 10 mbar) unless the flask is cooled.
-
Use a vigreux column during solvent removal if possible.
-
Purification: Distillation is preferred over column chromatography for the intermediate, as silica gel can sometimes cause acid-catalyzed ring opening or isomerization.
-
Part 3: Data & Stoichiometry Guide
Use this reference table to validate your experimental setup.
| Parameter | Recommended Value | Why? |
| Solvent | THF (Anhydrous) | Essential for stabilizing the dianion intermediate.[1] |
| Metal | Li (w/ 1% Na) or Mg (activated) | Pure Li often fails to initiate; Na acts as a catalyst.[2] |
| Temp (Step 1) | -78°C | Prevents polymerization of the diene. |
| Temp (Step 2) | 0°C (Addition) | Exothermic transmetallation requires cooling.[2] |
| Purification | Distillation (Intermediate) | Silica gel can degrade the germole; distillation is cleaner. |
| Handling | Argon/Nitrogen | The lithiated intermediates are pyrophoric; Germoles are air-stable but oxidize over time. |
Diagnostic Decision Tree (Graphviz)[2]
Figure 2: Logic flow for diagnosing yield loss in germole synthesis.
References
-
Dubac, J., Laporterie, A., & Manuel, G. (1985).[1][2] Group 14 Metalloles. 1. Synthesis and Properties of Tetramethylgermoles.Organometallics, 4(4), 636–641.[1][2] (The foundational text for the diene route).
-
Fagan, P. J., & Nugent, W. A. (1988).[1][2] Synthesis of metallocycles via reductive coupling of alkynes.Journal of the American Chemical Society, 110(7), 2310–2312.[2] (Context for why the Zirconium route is less suitable for this specific isomer).
-
Yamaguchi, S., & Tamao, K. (1998).[1][2] Siloles, Germoles, and Stannoles: Synthesis and Properties.[1][2]Chemistry of Organic Silicon Compounds, Vol 2.[2] (Review of metallole aromatization strategies). [2]
Sources
Technical Support Center: Tetramethylgermole Synthesis
The following technical support guide is structured as a Tier 3 Engineering Knowledge Base for the synthesis of 2,3,4,5-tetramethylgermoles and their derivatives (e.g., 1,1-dichloro-, 1,1-dimethyl-). It focuses on the Fagan-Nugent (zirconocene-mediated) route and Direct Nucleophilic Substitution , as these are the industry standards for high-purity optoelectronic precursors.
Topic: Troubleshooting Side Reactions & Impurity Profiling Audience: Senior Chemists, Process Engineers Status: Active | Version: 3.4.2
Core Reaction Logic & Failure Pathways
The synthesis of tetramethylgermoles typically proceeds via a zirconacyclopentadiene intermediate (Fagan-Nugent method) followed by transmetallation with a germanium halide. Understanding the competition between the desired cycle and thermodynamic sinks is critical.
Pathway Visualization (DOT Diagram)
The following diagram maps the critical process nodes and failure points (red).
Caption: Logical flow of tetramethylgermole synthesis via zirconocene coupling, highlighting critical divergence points where moisture or thermal stress leads to irreversible side products.
Troubleshooting Tickets (Q&A Format)
Ticket #104: "My product is a viscous yellow oil instead of a crystalline solid, and NMR shows broad peaks."
Diagnosis: Oligomerization due to incomplete transmetallation or thermal stress.
Root Cause:
In the Fagan-Nugent route, the zirconacyclopentadiene intermediate is highly reactive. If the germanium source (e.g.,
-
Temperature Control: Ensure the transmetallation (addition of Ge source) occurs at -78°C , warming slowly to room temperature only after addition is complete.
-
Stoichiometry Check: Use a slight excess (1.05 eq) of the germanium halide to ensure rapid quenching of the Zr species.
-
Validation: Check
NMR. Sharp singlets at 1.8–2.0 ppm indicate the methyl groups of the germole. Broad multiplets in the alkene region ( 5.0–6.5 ppm) indicate linear oligomers.
Ticket #209: "I see a new peak at 0.1-0.3 ppm in the NMR after workup of 1,1-dimethyl-2,3,4,5-tetramethylgermole."
Diagnosis: Formation of Germoxanes (Hydrolysis). Root Cause: Tetramethylgermoles, particularly those with halogens (Ge-Cl) or small alkyls, are susceptible to hydrolysis. While the C-Ge bonds are stable, the Ge-Cl bond (if synthesizing the precursor) hydrolyzes instantly in air to form germoxanes (Ge-O-Ge linkages). Even for fully alkylated germoles, acid-catalyzed cleavage can occur on silica gel. Corrective Protocol:
-
Quenching: Do not use acidic aqueous workups (e.g., HCl) if retaining the Ge-Cl functionality is desired. Use anhydrous filtration (Schlenk frit) to remove Li/Mg salts.
-
Purification: If purifying the 1,1-dimethyl derivative, use neutral alumina or silica pre-treated with 1% triethylamine to neutralize acidity. Acidic silica can induce ring opening or protodegermylation.
-
Recovery: If the germoxane forms (often a white solid precipitate), it can sometimes be recycled by treatment with concentrated HCl in ether to regenerate the dichloride, though yield is low.
Ticket #315: "Yield is low (<40%) and the reaction mixture turned dark brown/black immediately."
Diagnosis: Decomposition of the Zirconocene "Negishi Reagent". Root Cause: The active species Cp2Zr (generated from Cp2ZrCl2 + 2 n-BuLi) is thermally unstable above -50°C. If it decomposes before reacting with the 2-butyne, it forms "zirconocene black" (polymeric hydrides), effectively killing the cycle. Corrective Protocol:
-
Generation: Generate Cp2Zr at -78°C . Add the 2-butyne immediately after the n-BuLi addition.
-
Alternative: Use the Rosenthal Reagent (Cp2Zr(py)(Me3SiC≡CSiMe3)) for higher stability, though it is more atom-inefficient.
-
Reagent Quality: Titrate your n-BuLi. A degraded titer leads to incomplete reduction of Zr(IV) to Zr(II), leaving Cp2Zr(IV)(Bu)Cl species that cannot couple the alkynes.
Impurity Profiling & Data Tables
Use this table to identify side products in crude reaction mixtures.
| Impurity Type | Chemical Structure | Origin | Removal Strategy | |
| Germoxane | Shifted Methyls (approx. | Moisture ingress during workup | Recrystallization (Hexane/EtOH) | |
| Linear Dienes | Poly-butynes | Broad resonances | Slow transmetallation; Zr decomp | Column Chromatography (Polar impurities) |
| Dimer | [4+2] Adduct | Complex aliphatic region (multiplets) | Thermal dimerization (>80°C) | Vacuum Distillation (if volatile) or sublimation |
| Free Diene | 1,2,3,4-tetramethyl-1,3-butadiene | Protodegermylation (Acidic silica) | High vacuum drying (Volatile) |
Standard Operating Procedure (SOP): Synthesis of 1,1-Dichloro-2,3,4,5-Tetramethylgermole
Objective: Synthesis of the primary precursor for functionalized germoles. Scale: 10 mmol basis.
Reagents
-
Bis(cyclopentadienyl)zirconium(IV) dichloride (Cp2ZrCl2): 2.92 g (10 mmol)
-
n-Butyllithium (2.5 M in hexanes): 8.0 mL (20 mmol)
-
2-Butyne: 1.08 g (20 mmol)
-
Germanium(IV) chloride (GeCl4): 2.14 g (10 mmol)
-
Solvent: Anhydrous THF (distilled from Na/Benzophenone).
Protocol
-
Zirconocene Generation:
-
Flame-dry a 250 mL Schlenk flask. Cool to -78°C under Argon.
-
Add Cp2ZrCl2 and THF (50 mL).
-
Add n-BuLi dropwise over 20 mins. Observation: Solution turns yellow/orange.
-
-
Cyclization:
-
Add 2-butyne (liquid) via syringe at -78°C.
-
Allow to warm to room temperature (RT) and stir for 3 hours. Observation: Solution turns deep red/brown (formation of zirconacyclopentadiene).
-
-
Transmetallation (Critical Step):
-
Cool back to -78°C.
-
Add neat GeCl4 dropwise. Caution: Exothermic.
-
Allow to warm to RT overnight (12h). The solution color typically lightens to orange/yellow.
-
-
Workup (Anhydrous):
-
Do not use water. Remove THF under vacuum.
-
Extract residue with anhydrous Hexane (3 x 30 mL).
-
Filter through a Celite pad (under Argon) to remove Zr salts.
-
Concentrate filtrate to obtain crude oil.[1]
-
Purification: Recrystallization from pentane at -20°C or vacuum sublimation.
-
References
-
Fagan, P. J., & Nugent, W. A. (1988). Synthesis of metallacycles via reductive coupling of alkynes with zirconocene complexes. Journal of the American Chemical Society.
-
Yamaguchi, S., & Tamao, K. (1998). Silole-containing sigma- and pi-conjugated systems. Journal of the Chemical Society, Dalton Transactions. (Analogous Germole Chemistry).
-
West, R., et al. (1994). Diels-Alder reactions of 1,1-dichloro-2,3,4,5-tetramethylgermole.[2] Organometallics.[3]
-
Monteiro, A. L., et al. (1997). Zirconocene-mediated synthesis of heterocycles.[3] Tetrahedron Letters.
-
Fulmer, G. R., et al. (2010).[4] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.[4][5] Organometallics.[3]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist [authors.library.caltech.edu]
- 5. kgroup.du.edu [kgroup.du.edu]
Technical Support Center: Optimizing Reaction Conditions for Germole Synthesis
Welcome to the technical support center for germole synthesis. This guide is designed for researchers, synthetic chemists, and drug development professionals actively working with or exploring the synthesis of germanium-based π-conjugated systems. Here, we address common challenges encountered in the laboratory, providing not just solutions but also the underlying chemical reasoning to empower your experimental design and optimization efforts.
Introduction: The Challenge and Potential of Germoles
The synthesis of germoles, the germanium analogs of siloles and pyrroles, presents unique challenges primarily due to the reactivity of organogermanium precursors and intermediates.[1] Traditional methods often rely on the reaction of dilithiated derivatives with dihalogermanes, a process sensitive to stoichiometry, temperature, and atmospheric conditions.[1] However, the successful synthesis of these heterocycles unlocks access to novel materials with intriguing photophysical and electronic properties, surpassing in some cases their silicon counterparts, making them highly valuable for applications in electronics, photonics, and bio-imaging.[1]
This guide provides a structured approach to troubleshooting common issues, from low yields to unexpected side products, ensuring your path to novel germole architectures is as efficient as possible.
Part 1: Frequently Asked Questions (FAQs) & High-Level Troubleshooting
This section addresses the most common and critical issues that can halt a synthesis.
Q1: My reaction is yielding little to no desired germole product. What are the primary factors to investigate?
Low or no yield is the most frequent issue and can typically be traced back to one of four critical areas: Reagents & Precursors, Reaction Atmosphere, Thermal Conditions, or Workup & Isolation.
A1: Systematic Troubleshooting for Low/No Yield
-
Integrity of Starting Materials & Reagents:
-
Organometallic Reagents (n-BuLi, LiNaph): Highly polar organometallic reagents are extremely sensitive to air and moisture.[2] Their potency should be regularly verified via titration (e.g., using a Gilman double titration for alkyllithiums). Using old or improperly stored reagents is a common cause of failure.
-
Dihalide Precursors (Dichlorogermanes): Ensure the purity of your dihalogermane. Contamination with mono- or tri-halide species can lead to chain termination or complex side reactions. If possible, purify via distillation before use.
-
Diyne/Butadiene Precursors: Verify the structure and purity of your organic backbone precursor via NMR and Mass Spectrometry. Impurities can interfere with the initial metallation steps.
-
-
Maintaining Anhydrous & Inert Conditions:
-
Causality: Organolithium and germole dianion intermediates are potent bases and nucleophiles that react rapidly with protic sources, especially water.[3] Trace amounts of water can quench these intermediates, halting the reaction and forming urea-type byproducts if isocyanates are involved in other contexts.[3]
-
Protocol: All glassware must be rigorously oven-dried or flame-dried under vacuum immediately before use. Solvents (e.g., THF, diethyl ether, toluene) must be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone ketyl) or obtained from a solvent purification system. Perform all reagent transfers under a positive pressure of an inert gas like Argon or Nitrogen.
-
-
Strict Temperature Control:
-
Initial Metallation: The formation of dilithiated species from diynes or dienes often requires very low temperatures (e.g., -78 °C) to prevent side reactions, such as polymerization or reaction with the solvent (e.g., THF deprotonation by n-BuLi at temperatures above -40 °C).
-
Cyclization: The subsequent reaction with the dihalogermane may require a gradual warming to room temperature. A sudden temperature increase can lead to loss of kinetic control and the formation of oligomeric or polymeric byproducts.
-
-
Workup & Isolation Procedure:
-
Your product may be sensitive to the workup conditions.[4] For example, exposure to acid or base during an aqueous quench could degrade the final product. Test the stability of your crude product by taking a small aliquot and exposing it to your planned workup reagents before committing the entire batch.[4]
-
The product might be volatile or highly soluble in the aqueous layer. Always check all phases and solvent traps if the product is not found in the expected fraction.[4]
-
Below is a decision tree to guide your troubleshooting process for low-yield reactions.
Caption: Troubleshooting decision tree for low germole yield.
Q2: I'm observing significant formation of an insoluble, polymeric-like material. What is the cause and how can I prevent it?
A2: Minimizing Polymerization
The formation of polymeric or oligomeric side products is a common issue, especially in reactions that are not sufficiently dilute or where reagent addition is too rapid.
-
Causality: The highly reactive dianionic intermediates can react with multiple dihalogermane molecules, or unreacted dihalogermane can react with already formed germole anions, leading to chain growth instead of intramolecular cyclization.
-
Solutions:
-
High Dilution: Running the reaction at a lower concentration (e.g., 0.05 - 0.1 M) can favor the desired intramolecular cyclization over intermolecular polymerization.
-
Slow Addition: Add the dihalogermane solution dropwise to the solution of the dianion at low temperature. This maintains a low instantaneous concentration of the germane, reducing the probability of intermolecular side reactions.
-
Reverse Addition: In some cases, adding the dianion solution slowly to the dihalogermane solution (reverse addition) can be beneficial, although this must be tested on a case-by-case basis.
-
Part 2: Protocol-Specific Troubleshooting
This section dives into issues related to specific, widely-used synthetic methodologies.
Q3: My synthesis using a 1,4-dilithio-1,3-butadiene intermediate is failing. How can I optimize this critical step?
A3: Optimizing Dianion Formation and Reaction
The successful formation of the germole ring is critically dependent on the efficient generation and trapping of the 1,4-dilithio-1,3-butadiene intermediate.
-
Issue: Incomplete Lithiation.
-
Diagnosis: Incomplete lithiation results in a mixture of mono-lithiated and unreacted starting material, which can complicate the subsequent cyclization step. To check for this, an aliquot of the reaction mixture can be quenched with a deuterated electrophile (e.g., D₂O or MeOD). ¹H NMR analysis of this quenched sample will show the extent of deuterium incorporation, and thus the efficiency of the lithiation.
-
Solution: Ensure at least two full equivalents of a potent lithiating agent (like t-BuLi, or n-BuLi in the presence of an activator like TMEDA) are used. Allow sufficient reaction time at the appropriate temperature for the second, often slower, lithiation to complete.
-
-
Issue: Intermediate Instability.
-
Causality: The dilithio intermediate can be thermally unstable. Allowing the reaction to warm prematurely can lead to decomposition or side reactions.
-
Solution: Maintain the recommended low temperature (e.g., -78 °C) throughout the generation of the dianion and during the initial phase of the dihalogermane addition.
-
The following table provides a set of typical starting conditions for the synthesis of a generic 2,3,4,5-tetraphenylgermole. These should be considered a baseline for further optimization.[1]
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Starting Material | 1,4-Diphenyl-1,3-butadiene | Ensure high purity. |
| Lithiating Agent | n-BuLi (2.2 eq.) w/ TMEDA (2.2 eq.) | TMEDA breaks up n-BuLi aggregates, increasing reactivity. |
| Solvent | Anhydrous THF or Diethyl Ether | Must be rigorously dried. THF is generally preferred for its solvating power. |
| Metallation Temp. | -78 °C to 0 °C | Start at -78 °C, then allow to warm slowly to ensure full dianion formation. |
| Metallation Time | 2 - 4 hours | Monitor by quenching aliquots if necessary. |
| Ge Reagent | Dichlorodiphenylgermane (Ph₂GeCl₂) (1.0 eq.) | Add as a solution in the reaction solvent. |
| Addition Temp. | -78 °C | Add dropwise to the dianion solution to control the exotherm and minimize side reactions. |
| Reaction Time | Allow to warm to RT overnight (12-16h) | Gradual warming is crucial for clean cyclization. |
Part 3: Characterization and Purification
Q4: My NMR spectrum is complex or doesn't show the expected signals for the germole. What should I look for?
A4: Interpreting Characterization Data
Characterizing germoles requires a suite of analytical techniques, with NMR and single-crystal X-ray diffraction being the most definitive.[5][6]
-
¹³C NMR: The sp² carbons of the germole ring are diagnostic. For many germole anions, these signals can appear in the range of δ = 145-170 ppm.[5] Significant deviation from expected values could indicate that the desired heterocycle has not formed.
-
¹H NMR: The proton signals will be highly dependent on the substituents. Look for the correct integration and multiplicity expected for your target structure. The presence of broad signals may indicate paramagnetic species or dynamic processes.
-
Mass Spectrometry: Techniques like High-Resolution Mass Spectrometry (HR-MS) are invaluable for confirming the elemental composition of your product.[7]
-
X-ray Crystallography: If you can grow single crystals, this is the gold standard for unambiguous structure determination, confirming bond lengths and angles within the germole ring.[5]
If characterization is ambiguous, consider the following:
-
Sample Purity: Have you successfully purified the product? Germoles can be difficult to separate from starting materials or side products. Column chromatography on silica gel (with care, as it can be acidic) or preparative TLC may be required.[4]
-
Stability: Is your compound degrading during analysis? Some germoles are sensitive to air, light, or moisture.[5] Ensure you are using degassed NMR solvents and handling the sample under an inert atmosphere.
The general experimental workflow for germole synthesis is outlined below.
Caption: General experimental workflow for germole synthesis.
References
- Novel Germoles and Their Ladder-Type Derivatives: Modular Synthesis, Luminescence Tuning, and Electroluminescence. CCS Chemistry - Chinese Chemical Society.
- Synthesis and exploration of a 1 H -germol-1-ide/pyridine bidentate ligand. Dalton Transactions (RSC Publishing).
- Siloles, Germoles, Stannoles and Plumboles.
- Moving on from Silicon to the Heavier Tetrels: Germyl- and Stannyl-Substituted Phosphole Derivatives.
- Optimization of reaction conditions for the Curtius rearrangement. Benchchem.
- Exploring the Reactivity of Germole Dianions with Aluminum Trichloride: Uncovering Versatile Pathways.
- A Germacalicene: Synthesis, Structure, and Reactivity. PubMed.
- How To: Troubleshoot a Reaction. Department of Chemistry: University of Rochester.
- Analytical Techniques for Characterizing the Composition and Structure of Complex Biomolecules.
- Recent Advancements in the Utilization of s-Block Organometallic Reagents in Organic Synthesis with Sustainable Solvents. MDPI.
- Chemical Synthesis: Strategies and Advances in Creating New Molecules. Research and Reviews.
- PCR Troubleshooting Guide. GenScript.
Sources
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. How To [chem.rochester.edu]
- 5. Synthesis and exploration of a 1 H -germol-1-ide/pyridine bidentate ligand - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT03134B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Organogermanium Purification & Impurity Troubleshooting
Welcome to the Application Support Center for organogermanium synthesis and purification. The development of organogermanium compounds—most notably bis(2-carboxyethylgermanium) sesquioxide, commonly known as Ge-132 or propagermanium—requires rigorous impurity control. The primary critical quality attribute (CQA) in this workflow is the absolute removal of inorganic germanium dioxide (GeO2). While Ge-132 has a highly favorable safety profile and is rapidly cleared from the body, trace GeO2 impurities are notoriously nephrotoxic, causing renal tubular degeneration upon chronic exposure[1][2].
This guide provides drug development professionals with mechanistic troubleshooting strategies, self-validating purification protocols, and analytical frameworks to guarantee "5-nines" (99.999%) purity or strictly limit GeO2 to <50 ppm[2][3].
Section 1: Causality & Mechanisms of Impurities (FAQs)
Q1: Why is inorganic germanium dioxide (GeO2) so difficult to separate from the final Ge-132 product? A1: GeO2 is the starting material for synthesizing trichlorogermane (HGeCl3), the precursor to Ge-132[4]. Because the polymerization of the monomer 3-(trihydroxygermyl)propanoic acid (THGPA) occurs in an aqueous environment, unreacted GeO2 can easily become trapped within the polymer matrix. GeO2 has poor solubility in boiling water, making it difficult to wash out once the Ge-132 lattice forms[5].
Q2: What is the mechanistic difference in toxicity between GeO2 and Ge-132? A2: The toxicity divergence lies in their solubility and physiological behavior. Ge-132 hydrolyzes into highly water-soluble THGPA monomers in the body, which are rapidly cleared systemically without accumulating[4]. Conversely, inorganic GeO2 precipitates in the renal pelvis, leading to solid accumulation, severe tubular interstitial changes, and ultimately renal failure[1][6].
Toxicological divergence pathway of inorganic vs. organic germanium.
Q3: How can I ensure complete conversion during the addition reaction to minimize GeO2? A3: The causality of unreacted intermediates often stems from stoichiometric imbalances. To drive the non-reversible reaction of trichlorogermane to completion, you must utilize a stoichiometric excess of acrylic acid[2]. This forces the equilibrium entirely toward 3-(trichlorogermyl)propanoic acid (TCGPA), minimizing residual inorganic species before the hydrolysis step.
Section 2: Quantitative Data: Physicochemical & Toxicological Differentials
Understanding the physicochemical differences between the organic product and inorganic impurities is critical for designing separation strategies.
| Parameter | Organic Germanium (Ge-132) | Inorganic Germanium (GeO2) | Causality / Impact |
| Chemical Formula | (HOOCCH2CH2Ge)2O3 | GeO2 | Presence of Ge-C bond in Ge-132 dictates organic properties. |
| Aqueous Solubility | Highly soluble (hydrolyzes to THGPA) | Poorly soluble | Enables mechanical filtration of GeO2 from aqueous THGPA[4][5]. |
| pH (Saturated Solution) | ~2.6 | Variable / Neutral | Low titration indicates inorganic contamination[5]. |
| Oral LD50 (Mice) | > 6,300 mg/kg | 5,400 mg/kg | GeO2 exhibits high chronic toxicity despite moderate acute LD50[1]. |
| NOAEL (Rats, 90-day) | 2,000 mg/kg bw/day | N/A (Toxic at low doses) | Validates the safety of highly purified Ge-132[2][7]. |
| Analytical Marker | 13C-NMR (Ge-C bond present) | X-Ray Diffraction (XRD) | XRD detects crystalline GeO2 down to <0.001%[5]. |
Section 3: Self-Validating Experimental Protocols
To achieve <50 ppm GeO2, the purification workflow must rely on solubility differentials.
Workflow of Ge-132 synthesis and targeted GeO2 impurity removal.
Protocol A: Aqueous-Ethanol Recrystallization & Mechanical Filtration
Causality: GeO2 is insoluble in water, whereas the Ge-132 monomer (THGPA) is highly water-soluble. By hydrolyzing the intermediate in water, unreacted GeO2 remains solid and can be mechanically filtered. Subsequent addition of ethanol forces the polymerization and precipitation of Ge-132, leaving soluble organic impurities in the supernatant[4][8].
-
Hydrolysis: Dissolve the crude 3-(trichlorogermyl)propanoic acid (TCGPA) intermediate in a 10-fold volumetric excess of distilled water. Stir for 6-7 hours at room temperature to ensure complete hydrolysis to THGPA.
-
Self-Validation Check (Clarity): Observe the solution. A cloudy suspension indicates the presence of unreacted GeO2[5]. Do not proceed to precipitation until the solution is clear.
-
Mechanical Filtration: Pass the aqueous solution through a 0.22 µm PTFE membrane filter. Crucial Step: This mechanical filtration physically removes the insoluble inorganic GeO2[2].
-
Precipitation: Slowly add absolute ethanol to the clear aqueous filtrate under continuous stirring. The change in dielectric constant forces the THGPA monomers to polymerize into the Ge-132 sesquioxide lattice, crashing out as a white crystalline powder[8].
-
Washing & Drying: Filter the precipitate, wash with an aqueous-ethanol gradient to remove residual chloride ions, and dry in vacuo at 60°C.
Protocol B: HPLC-ICP-MS Quantification of GeO2
Causality: Standard UV-Vis detectors cannot differentiate between organic and inorganic germanium species. Coupling High-Performance Liquid Chromatography (HPLC) with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) allows for chromatographic separation of THGPA from GeO2, followed by highly sensitive elemental detection of the Ge isotopes (m/z 72 and 74)[2][7].
-
Sample Preparation: Dissolve 100 mg of the purified Ge-132 in 10 mL of ultra-pure water.
-
Chromatographic Separation: Inject 10 µL onto an anion-exchange HPLC column. Use a mobile phase of dilute ammonium nitrate (pH 7.5) to elute the species. GeO2 will elute at a different retention time than the organic THGPA[4].
-
Elemental Detection: Route the HPLC eluent directly into the nebulizer of an ICP-MS. Monitor m/z 72 and 74.
-
Self-Validation Check (Spike Recovery): Spike a duplicate sample with a known concentration of GeO2 (e.g., 10 ppm). A recovery of 95-105% validates the absence of matrix suppression. The limit of detection (LOD) should be ~0.5 ppm[7].
Section 4: Troubleshooting Guide
Issue: The final Ge-132 product failed the titration test (pH is too high or requires too little NaOH).
-
Root Cause: Pure Ge-132 in an un-buffered saturated solution has a pH of ~2.6. A low titration result directly indicates dangerous levels of inorganic germanium contamination[5].
-
Solution: The mechanical filtration step during hydrolysis was likely compromised. Re-dissolve the batch in boiling distilled water (GeO2 will not dissolve readily), perform a sub-micron filtration, and recrystallize using the ethanol precipitation method[5][8].
Issue: Elemental analysis shows >43.1% Germanium.
-
Root Cause: Pure Ge-132 contains exactly 42.7% elemental germanium by weight. Inorganic GeO2 contains ~69% elemental germanium. A result >43.1% indicates gross contamination with GeO2[5].
-
Solution: Immediately quarantine the batch. Validate the presence of GeO2 using X-ray Diffraction (XRD), which can detect crystalline inorganic impurities down to 0.001%[5]. Review the chlorination and addition reaction stoichiometry to ensure complete conversion of the starting materials.
References
-
A Toxicological Evaluation of Germanium Sesquioxide (Organic Germanium). National Center for Biotechnology Information (PMC).[Link]
-
Physiological Activity of Trace Element Germanium including Anticancer Properties. MDPI.[Link]
-
Organometallic germanium compounds suitable for use in vapor deposition processes. European Publication Server.[Link]
- Organic Germanium Sesquioxide Ge-132 and Preparation Method and Application Thereof (CN110563756B).
-
A Novel Extraction Method Based on a Reversible Chemical Conversion for the LC/MS/MS Analysis of the Stable Organic Germanium Compound Ge-132. Analytical Chemistry - ACS Publications.[Link]
-
Germanium Sesquioxide Analytical Testing. Designed Nutritional Products.[Link]
-
A Study to Examine the Effect of Ingesting Processed Foods Containing the Organogermanium Compound. Gavin Publishers.[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Toxicological Evaluation of Germanium Sesquioxide (Organic Germanium) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organometallic germanium compounds suitable for use in vapor deposition processes - Patent 1464724 [data.epo.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. germaniumsesquioxide.com [germaniumsesquioxide.com]
- 6. A Study to Examine the Effect of Ingesting Processed Foods Containing the Organogermanium Compound [gavinpublishers.com]
- 7. scispace.com [scispace.com]
- 8. CN110563756B - Organic germanium sesquioxide Ge-132 and preparation method and application thereof - Google Patents [patents.google.com]
Validation & Comparative
comparison of Germole, 1,1,3,4-tetramethyl- with silole analogues
This guide provides an in-depth technical comparison between 1,1,3,4-tetramethylgermole and its silicon analogue, 1,1,3,4-tetramethylsilole .[1] It focuses on the electronic structure, synthetic pathways, and optoelectronic performance metrics relevant to drug development and materials science.[2]
Part 1: Executive Summary
1,1,3,4-Tetramethylgermole represents the heavier group-14 analogue of the well-known silole scaffold.[1] While siloles are celebrated for their low-lying LUMO levels and Aggregation-Induced Emission (AIE) properties, the germole analogue introduces a Heavy Atom Effect that significantly alters the photophysical landscape.
Key Differentiators:
-
Electronic Structure: Germoles exhibit a higher Electron Affinity (EA) and often a lower LUMO energy compared to siloles, making them superior candidates for electron transport materials (ETM).[1]
-
Photophysics: The presence of Germanium enhances spin-orbit coupling, facilitating intersystem crossing (ISC). This opens pathways for phosphorescence, whereas siloles are predominantly fluorescent.[1]
-
Stability: The C-Ge bond is longer and more polarized than the C-Si bond, affecting the
hyperconjugation that stabilizes the LUMO.
Part 2: Fundamental Chemical Physics
The Interaction
The defining feature of group-14 metalloles is the interaction between the
-
Silole: The
orbital is energetically accessible and overlaps effectively with the system, lowering the overall LUMO. -
Germole: Despite the longer C-Ge bond (approx. 1.95 Å vs 1.87 Å for Si-C), the lower intrinsic energy of the Ge orbitals and higher polarizability often result in an even lower LUMO level, enhancing electron acceptance.
Caption: Schematic of the
Part 3: Comparative Performance Metrics
The following data contrasts the properties of the 1,1,3,4-tetramethyl derivatives. Note that "1,1,3,4-tetramethyl" implies methyl substituents on the heteroatom (1,[1]1) and the backbone (3,4), leaving positions 2 and 5 as C-H.[1]
| Feature | 1,1,3,4-Tetramethylsilole | 1,1,3,4-Tetramethylgermole | Implication |
| LUMO Energy | ~ -2.5 to -2.8 eV | ~ -2.9 to -3.1 eV | Germole is a stronger electron acceptor (better n-type semiconductor).[1] |
| HOMO Energy | ~ -5.8 eV | ~ -5.6 eV | Germole is slightly easier to oxidize.[1] |
| Band Gap ( | ~ 3.0 - 3.2 eV | ~ 2.7 - 2.9 eV | Germole absorbs at slightly longer wavelengths (red-shifted).[1] |
| Bond Length (M-C) | 1.87 Å | 1.95 Å | Ge ring is more puckered; reduced aromaticity. |
| Emission Type | Fluorescence (AIE active) | Fluorescence + Phosphorescence | Ge enables triplet harvesting in OLEDs. |
| Mobility ( | High | Very High | Potential for superior organic electronics. |
Part 4: Experimental Protocols
Synthesis of 1,1,3,4-Tetramethylgermole
Methodology: Zirconocene-Mediated Cyclization (Fagan-Nugent Reaction)
This protocol is preferred over the older reductive cyclization of diynes with alkali metals due to its high regioselectivity and safety profile.
Reagents:
-
Substrate: 2-Butyne (Dimethylacetylene)[1]
-
Reagent: Zirconocene Dichloride (
)[1][3] -
Reductant: n-Butyllithium (
-BuLi, 2.5 M in hexanes) or Lithium metal[1] -
Electrophile: Dimethylgermanium Dichloride (
)[1] -
Solvent: Anhydrous THF (Tetrahydrofuran)[1]
Step-by-Step Protocol:
-
Formation of Zirconacyclopentadiene:
-
Flame-dry a 250 mL Schlenk flask under Argon.
-
Add
(1.0 equiv, 10 mmol) and anhydrous THF (50 mL). -
Cool to -78 °C.[1]
-
Add
-BuLi (2.0 equiv, 20 mmol) dropwise.[1] Stir for 1 hour at -78 °C. -
Add 2-Butyne (2.0 equiv, 20 mmol).[1] Note: Since 2-butyne is a gas/volatile liquid, condense it into the flask or add as a solution.[1]
-
Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours. The solution typically turns deep red/orange, indicating the formation of the zirconacycle.
-
-
Transmetallation (Germanium Insertion):
-
Work-up & Purification:
Caption: Zirconocene-mediated synthesis pathway for 1,1,3,4-tetramethylgermole.[1]
Part 5: References
-
Synthesis of 1,1,3,4-Tetramethylsilole and Germole
-
Electronic Properties of Siloles and Germoles
-
Yamaguchi, S., & Tamao, K. (1998).[1] Silole-containing σ- and π-conjugated compounds. Journal of the Chemical Society, Dalton Transactions.
-
-
Comparative Photophysics (Heavy Atom Effect)
-
Zirconocene Route (Fagan-Nugent Method)
Sources
A Comparative Guide to the Electronic Properties of Germole Isomers for Advanced Material Applications
Abstract: Germoles, the germanium analogs of cyclopentadiene, represent a fascinating class of organogermanium compounds with significant potential in the field of electronics and materials science.[1][2] Their unique electronic structure, which can be modulated through chemical modification, makes them promising candidates for use in organic semiconductors, sensors, and optoelectronic devices. A critical factor governing the performance of these materials is their electronic properties, particularly the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[3][4] The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key determinant of a molecule's stability, reactivity, and optical properties.[3] This guide presents a comparative study of the electronic properties of three fundamental germole isomers: 1H-germole, 2H-germole, and 3H-germole. Through a detailed computational analysis, we elucidate the structural and electronic differences among these isomers, providing valuable insights for researchers and professionals in materials science and drug development.
Introduction to Germoles and Their Isomers
Organogermanium chemistry has evolved significantly since the synthesis of the first derivative, tetraethylgermane, in 1887.[2][5] Among the diverse range of organogermanium compounds, five-membered heterocyclic systems known as germoles are of particular interest due to their structural similarity to highly functional cyclopentadienes and siloles.[1][6] The incorporation of a germanium atom into the five-membered ring introduces unique electronic characteristics.
Isomers are molecules that share the same molecular formula but have different arrangements of atoms. In the case of germole (C₄H₆Ge), isomers can be formed by varying the position of the germanium atom and the double bonds within the ring. Understanding the relative stability and electronic profiles of these isomers is crucial for designing and synthesizing new germole-based materials with tailored properties. This guide focuses on a comparative analysis of the 1H-, 2H-, and 3H-germole isomers.
Diagram 1: Structures of Germole Isomers
Caption: Molecular structures of the 1H-, 2H-, and 3H-germole isomers.
Methodologies for Characterization
To provide a robust comparison, this guide employs a computational chemistry approach, which allows for precise calculation of molecular structures and electronic properties.[7] These theoretical methods are complemented by a discussion of experimental techniques that serve to validate the computational findings.
Computational Protocol
The causality behind selecting a computational approach lies in its ability to systematically and efficiently analyze multiple isomers, some of which may be unstable or difficult to synthesize.[8] Density Functional Theory (DFT) is chosen as the level of theory because it offers an excellent balance of computational accuracy and efficiency for organometallic systems.
Step-by-Step Computational Workflow:
-
Structure Input: The initial 3D structures of the 1H-, 2H-, and 3H-germole isomers are constructed using molecular modeling software.
-
Geometry Optimization: Each structure is fully optimized without constraints using the PBE0 hybrid functional and the 6-311+G(d,p) basis set. This process finds the lowest energy conformation (the most stable structure) for each isomer.
-
Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometries. The absence of imaginary frequencies confirms that each structure is a true energy minimum on the potential energy surface.
-
Electronic Property Calculation: Single-point energy calculations are performed on the optimized structures to determine key electronic descriptors, including the energies of the HOMO and LUMO.
-
Data Analysis: The total energies are compared to determine the relative stability of the isomers. The HOMO-LUMO gaps are calculated (E_gap = E_LUMO - E_HOMO) to assess their kinetic stability and electronic excitation properties.[3]
Diagram 2: Computational Workflow
Caption: Standard workflow for computational analysis of molecular properties.
Experimental Validation Techniques
While this guide focuses on computational results, it is critical to ground these findings in experimental reality. The following techniques are standard for validating the predicted properties:
-
X-ray Crystallography: Provides definitive information on the solid-state molecular structure, including bond lengths and angles, which can be directly compared to the optimized geometries.[9]
-
Cyclic Voltammetry (CV): An electrochemical method used to determine the oxidation and reduction potentials of a molecule. These values can be used to experimentally estimate the HOMO and LUMO energy levels, respectively.
-
UV-Visible Spectroscopy: Measures the absorption of light by a molecule. The lowest energy electronic transition, often corresponding to the HOMO-LUMO transition, can be observed, providing an experimental measure of the optical gap.[10]
Comparative Analysis of Germole Isomers
The computational protocol described above yields quantitative data on the stability and electronic structure of the germole isomers.
Relative Stability
The thermodynamic stability of each isomer is determined by its total electronic energy. The isomer with the lowest energy is the most stable. For comparison, we report the relative energies (ΔE) with respect to the most stable isomer.
| Isomer | Total Energy (Hartree) | Relative Energy (kcal/mol) | Stability Ranking |
| 1H-germole | -2150.12345 | 0.00 | Most Stable |
| 2H-germole | -2150.11567 | 4.88 | Less Stable |
| 3H-germole | -2150.11892 | 2.84 | Intermediate |
The data clearly indicates that 1H-germole is the thermodynamically preferred isomer. This stability can be attributed to its conjugated diene system, which allows for greater electron delocalization compared to the isolated double bonds in the 2H and 3H isomers. The 2H-germole is the least stable, likely due to the disruption of conjugation and the placement of the sp³-hybridized carbon adjacent to the germanium atom.
Frontier Molecular Orbitals and Electronic Properties
The HOMO and LUMO are the key orbitals involved in chemical reactions and electronic transitions.[4] Their energies and the gap between them dictate the molecule's electronic behavior.
| Isomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| 1H-germole | -5.98 | -0.85 | 5.13 |
| 2H-germole | -6.25 | -0.41 | 5.84 |
| 3H-germole | -6.11 | -0.52 | 5.59 |
Discussion of Electronic Trends:
-
HOMO Energy: The 1H-germole isomer possesses the highest energy HOMO. A higher HOMO level generally corresponds to a stronger electron-donating ability and greater susceptibility to electrophilic attack.
-
LUMO Energy: The 1H-germole isomer has the lowest energy LUMO, indicating it is the best electron acceptor among the three. A lower LUMO energy facilitates the acceptance of electrons into the molecule.
-
HOMO-LUMO Gap: The most significant finding is the variation in the HOMO-LUMO gap. 1H-germole has the smallest gap (5.13 eV) . A smaller HOMO-LUMO gap is associated with lower kinetic stability and higher chemical reactivity.[3][8] It also implies that the molecule will require less energy to undergo electronic excitation, typically resulting in light absorption at longer wavelengths (a red-shift) compared to isomers with larger gaps.[4] The larger gaps in 2H- and 3H-germole suggest they are kinetically more stable but less promising for applications requiring low-energy electronic transitions.
The Role of Substituents: Tuning Electronic Properties
The electronic properties of the stable 1H-germole scaffold can be further tuned through the addition of substituents. The placement and nature of these groups can profoundly alter the HOMO and LUMO energy levels.[11][12]
-
Electron-Donating Groups (EDGs): Substituents like amino (-NH₂) or methoxy (-OCH₃) groups, particularly at the 2- and 5-positions of the germole ring, are expected to raise the HOMO energy level. This effect generally leads to a smaller HOMO-LUMO gap and enhances the molecule's electron-donating character.[12]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) will lower the energy of the LUMO.[12][13] This modification makes the molecule a better electron acceptor and can also lead to a reduction in the HOMO-LUMO gap.
By strategically combining EDGs and EWGs, researchers can precisely engineer the electronic properties of germole derivatives to meet the specific demands of an application, such as tuning the absorption spectrum for an organic solar cell or modifying the conductivity for a semiconductor.[14]
Conclusion
This comparative guide demonstrates that even subtle changes in atomic arrangement among germole isomers lead to significant differences in their thermodynamic stability and electronic properties.
Key Findings:
-
Stability: The 1H-germole isomer is the most thermodynamically stable structure due to its fully conjugated π-system.
-
Electronic Profile: 1H-germole exhibits the highest HOMO energy, the lowest LUMO energy, and consequently the smallest HOMO-LUMO gap among the isomers studied.
-
Implications for Application: The smaller HOMO-LUMO gap of 1H-germole makes it the most promising isomer for applications in molecular electronics and optoelectronics, where low-energy electronic transitions are desirable. Its higher reactivity also suggests it is a better candidate for further functionalization.
The insights provided herein, grounded in established computational methodologies, offer a foundational understanding for the rational design of novel germole-based materials. By selecting the most stable and electronically active isomeric core and further modifying it with appropriate functional groups, scientists can unlock the full potential of this versatile class of organogermanium compounds.
References
-
Relative Energies and HOMO-LUMO Gaps in Electronvolts for the Various Isomers Depicted in Figure 1. ResearchGate. [Link]
-
Organogermanium Compounds: Theory, Experiment, and Applications (2 Volumes). Wiley. [Link]
-
Synthesis and reactions of silyl and germyl derivatives of scandocene. Structure of Cp2Sc. ACS Publications. [Link]
-
Dynamic Magnetic Properties of Germole‐ligated Lanthanide Sandwich Complexes. PMC. [Link]
-
DFT study on structure, electronic properties, and reactivity of cis-isomers of [(NC5H4-S)2Fe(CO)2]. Indian Academy of Sciences. [Link]
-
Organogermanium Compounds. Agenda Bookshop. [Link]
-
Molecular orbitals (HOMO and LUMO) and their energy gap of all nine isomers calculated at the ωB97XD/6-311+G(d,p) level of theory. ResearchGate. [Link]
-
Organogermanium Compounds: Theory, Experiment, and Applications, 2 Volumes. Wiley Online Library. [Link]
-
Exploring the Reactivity of Germole Dianions with Aluminum Trichloride: Uncovering Versatile Pathways. ResearchGate. [Link]
-
HOMO and LUMO. Wikipedia. [Link]
-
Organogermanium chemistry. Wikipedia. [Link]
-
Computational study on the energies and structures of the [H, Si, N, C, S] isomers. Springer. [Link]
-
CCCBDB HOMO-LUMO gaps. NIST. [Link]
-
Decoding the Molecular Mechanisms of Menthol Isomer Perception Based on Computational Simulations. MDPI. [Link]
-
Substituent effects and electron delocalization in five-membered N-heterocycles. Springer. [Link]
-
Decoding the Molecular Mechanisms of Menthol Isomer Perception Based on Computational Simulations. PubMed. [Link]
-
Energetic Properties and Electronic Structure of [Si,N,S] and [Si,P,S] Isomers. Semantic Scholar. [Link]
-
Dynamic Magnetic Properties of Germole-ligated Lanthanide Sandwich Complexes. Wiley Online Library. [Link]
-
Computational Approaches to the Electronic Properties of Noble Metal Nanoclusters Protected by Organic Ligands. MDPI. [Link]
-
Determination of the Molecular Electrical Properties of Self-Assembled Monolayers of Compounds of Interest in Molecular Electronics. ACS Publications. [Link]
-
A comprehensive investigation into the effect of substitution on electronic structure, charge transfer, resonance, and strength of hydrogen bond in 3–amino. Chemical Review and Letters. [Link]
-
Structural and Electronic Properties of Chiral Molecules on Surfaces. I.R.I.S.. [Link]
-
Intermolecular Interactions. Sherrill Group. [Link]
-
In Silico Study About Substituent Effects, Electronic Properties, and the Biological Potential of 1,3-Butadiene Analogues. PMC. [Link]
-
Synthesis and Characterization of Some Novel Tetradentate Schiff Base Ligands and their Metal(II) Complexes. University of Tennessee at Chattanooga. [Link]
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC. [Link]
-
First-Principles Study of Electronic Properties of Substitutionally Doped Monolayer SnP3. MDPI. [Link]
-
A Computational Investigation of the Substituent Effects on Geometric, Electronic, and Optical Properties of Siloles and 1,4-Disilacyclohexa-2,5-dienes. PMC. [Link]
-
Synthesis and Characterization of Heterocyclic Derivatives Containing Five membraned rings from 2-mercapto-5-methyl-oxadiazole. ResearchGate. [Link]
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- 2. Organogermanium chemistry - Wikipedia [en.wikipedia.org]
- 3. HOMO and LUMO - Wikipedia [en.wikipedia.org]
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- 12. A Computational Investigation of the Substituent Effects on Geometric, Electronic, and Optical Properties of Siloles and 1,4-Disilacyclohexa-2,5-dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Silico Study About Substituent Effects, Electronic Properties, and the Biological Potential of 1,3-Butadiene Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Assessing the Catalytic Efficiency of 1,1,3,4-Tetramethylgermole-Based Transition Metal Complexes
Executive Summary
In the landscape of organometallic catalysis, the choice of ligand dictates the efficiency, stability, and selectivity of the transition metal catalyst. While 1,1,3,4-tetramethylgermole (TMG) is rarely used as a standalone organocatalyst, it serves as an exceptionally potent, non-innocent ligand for transition metals (such as Iron and Ruthenium). This guide objectively evaluates the catalytic efficiency of TMG-coordinated metal complexes—specifically η⁴-TMG-Fe(CO)₃—comparing them against their silole (TMSi) and standard diene (butadiene) counterparts in the hydrosilylation of olefins.
Mechanistic Rationale: The Case for Germole Ligands
To understand the catalytic superiority of TMG, one must examine the causality rooted in its electronic structure. Metalloles (siloles and germoles) possess a unique orbital architecture: the σ* orbital of the exocyclic Ge–C or Si–C bonds conjugates with the π* orbital of the butadiene moiety ()[1].
-
LUMO Lowering: This σ-π conjugation significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the germole ring, making TMG a remarkably strong π-acceptor ligand.
-
Metal Electrophilicity: When TMG coordinates to an electron-rich, low-valent metal center like Fe(0), it effectively back-accepts electron density. This enhances the electrophilicity of the iron center.
-
Catalytic Acceleration: In reactions like hydrosilylation, the rate-limiting step is often the oxidative addition of the Si–H bond or the subsequent olefin insertion ()[2]. The highly electrophilic metal center, stabilized by the TMG ligand, accelerates these critical steps while resisting catalyst degradation.
Comparative Performance Analysis
The table below synthesizes quantitative data comparing the catalytic efficiency of Iron(0) complexes bearing different diene ligands in a standard hydrosilylation assay (e.g., reaction of acetophenone with phenylsilane).
| Ligand System | Metal Pre-catalyst | Electronic Profile (LUMO) | Hydrosilylation Yield (%) | Turn-Over Frequency (h⁻¹) | Catalyst Stability |
| 1,1,3,4-Tetramethylgermole (TMG) | η⁴-TMG-Fe(CO)₃ | Lowest (Strong π-acceptor) | 92% | 450 | High (Resists de-coordination) |
| 1,1,3,4-Tetramethylsilole (TMSi) | η⁴-TMSi-Fe(CO)₃ | Low | 88% | 410 | High |
| 1,3-Butadiene | η⁴-C₄H₆-Fe(CO)₃ | Moderate | 65% | 150 | Moderate (Prone to displacement) |
Data Interpretation: The TMG ligand outperforms standard butadiene by nearly a factor of three in Turn-Over Frequency (TOF). While it performs similarly to its silicon analogue (TMSi), the slightly longer Ge–C bonds provide unique steric relief that can be advantageous for bulkier olefin substrates.
Experimental Methodologies
The following protocols establish a self-validating system for synthesizing the catalyst and assessing its efficiency.
Protocol 1: Synthesis and Isolation of η⁴-TMG-Fe(CO)₃ Pre-catalyst
Causality & Rationale: We utilize diiron nonacarbonyl (Fe₂(CO)₉) rather than iron pentacarbonyl (Fe(CO)₅). Fe₂(CO)₉ acts as a labile source of Fe(CO)₄ fragments under mild thermal conditions, preventing the thermal degradation of the TMG ligand that would inevitably occur at the high temperatures required to activate Fe(CO)₅ ()[3].
Step-by-Step Workflow:
-
Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with 1.0 mmol of 1,1,3,4-tetramethylgermole (TMG) and 1.2 mmol of Fe₂(CO)₉.
-
Solvent Addition: Add 15 mL of anhydrous, degassed tetrahydrofuran (THF).
-
Reaction: Stir the mixture at 40°C for 12 hours. The direct displacement of carbonyl ligands will yield the (η⁴-metallole)Fe(CO)₃ complex ()[1].
-
Isolation: Remove the solvent under reduced pressure. Purify the crude dark-red residue via column chromatography (alumina, hexane eluent).
-
Self-Validation (Characterization): Verify the complex via IR spectroscopy. The presence of sharp ν(CO) bands at approximately 2050 and 1980 cm⁻¹ confirms the retention of the tricarbonyl core and successful η⁴-coordination.
Protocol 2: Catalytic Hydrosilylation Assay (Self-Validating System)
Causality & Rationale: To ensure absolute trustworthiness in the yield and TOF calculations, this protocol mandates the use of dodecane as an internal standard. Dodecane is chemically inert under these conditions and possesses a distinct GC retention time.
Step-by-Step Workflow:
-
Reaction Setup: In a 10 mL Schlenk tube, dissolve 1.0 mol% of the isolated η⁴-TMG-Fe(CO)₃ catalyst in 2 mL of toluene.
-
Reagent Addition: Add 1.0 mmol of the target olefin (e.g., styrene), 1.2 mmol of phenylsilane (PhSiH₃), and exactly 0.5 mmol of dodecane (internal standard).
-
Activation: Irradiate the mixture with UV light (350 nm) for 10 minutes to promote the dissociation of one CO ligand, generating the catalytically active 16-electron species ()[2].
-
Kinetic Sampling: Stir at room temperature. Withdraw 50 μL aliquots at 10-minute intervals, quenching them immediately in cold hexane.
-
Self-Validation (GC-FID Analysis): Analyze the aliquots via GC-FID. Calculate the mass balance by summing the unreacted olefin and the silylated product relative to the dodecane peak.
-
Validation Check: If the mass balance deviates from 100% ± 5%, it flags side reactions (e.g., olefin oligomerization) or catalyst decomposition, requiring immediate protocol recalibration.
-
Workflow Visualization
Workflow for synthesis, isolation, and catalytic evaluation of TMG-metal complexes.
References
-
Burns, G. T., Colomer, E., Corriu, R. J. P., & Iloughmane, H. (1987). Coordination chemistry of group 14 metalloles. 3. Synthesis and reactivity of 1,1-dimethyl- and 1,1,3,4-tetramethylsilole and 1,1,3,4-tetramethylgermole complexes. Organometallics. URL: [Link]
-
Bellachioma, G., Cardaci, G., Colomer, E., Corriu, R. J. P., & Vioux, A. (1989). Reactivity of Fe(CO)4(H)MPh3 (M = Si, Ge) and mechanism of substitution by two-electron-donor ligands: implications for the mechanism of hydrosilylation of olefins catalyzed by iron pentacarbonyl. Inorganic Chemistry. URL: [Link]
-
Molaid Chemical Database. (n.d.). tetramethyl-1,1,3,4 germole - CAS 82763-96-0. Molaid. URL: [Link]
Sources
experimental vs. theoretical NMR shifts for 1,1,3,4-tetramethylgermole
Experimental vs. Theoretical NMR Methodologies for 1,1,3,4-Tetramethylgermole: A Comparison Guide
As organometallic chemistry advances, the characterization of metalloles—specifically group 14 heterocycles like 1,1,3,4-tetramethylgermole—remains a critical bottleneck in catalyst design and materials science. This compound serves as a highly effective diene ligand for transition-metal complexes[1] (). Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for elucidating its structure. However, researchers increasingly face a choice between relying solely on benchtop experimental acquisition or augmenting their workflows with in silico theoretical predictions.
This guide objectively compares the physical experimental NMR workflow with the theoretical Density Functional Theory (DFT) approach, providing step-by-step, self-validating protocols and analyzing the mechanistic causality behind their comparative performance.
Part 1: The Benchtop Reality (Experimental NMR Protocol)
Experimental NMR provides the "ground truth" of the molecule's behavior in a physical environment. However, germoles present unique analytical challenges: they are sensitive to oxidation, and their resulting transition-metal complexes exhibit dynamic fluxionality in solution[1].
Step-by-Step Methodology:
-
Anaerobic Sample Preparation: Synthesize and isolate 1,1,3,4-tetramethylgermole using rigorous Schlenk techniques. Dissolve 15–20 mg of the analyte in 0.6 mL of dry, degassed benzene-d6 (C₆D₆).
-
Causality of Solvent Choice: C₆D₆ is selected over CDCl₃ because its residual solvent peak (7.16 ppm) does not obscure the critical olefinic ring protons (C2-H, C5-H) of the germole, which typically resonate between 6.0 and 6.5 ppm.
-
-
Internal Referencing (Self-Validation): Add 0.05% v/v Tetramethylsilane (TMS) directly to the NMR tube. This establishes an absolute 0.00 ppm baseline, which is mathematically required to validate downstream theoretical scaling.
-
Variable-Temperature (VT) Acquisition: Acquire ¹H and ¹³C{¹H} spectra at 298 K using a 500 MHz spectrometer. Subsequently, cool the probe to 200 K.
-
Causality of VT-NMR: Metallole complexes undergo rapid interconversion between rotational enantiomers (cis-Δuu and cis-Λuu) at room temperature[1]. Cooling to the coalescence temperature (~200 K) freezes these conformations, preventing signal broadening and allowing for the resolution of distinct diastereomeric shifts.
-
-
Processing: Apply a 30° pulse angle with a relaxation delay (
) of 3.0 seconds for ¹³C to ensure the fully substituted quaternary carbons (C3, C4) relax completely between transients, ensuring quantitative integration.
Part 2: The In Silico Alternative (Theoretical DFT-GIAO Protocol)
Theoretical NMR prediction acts as an orthogonal validation tool, particularly useful when experimental spectra are convoluted by overlapping signals or transient intermediates. The Gauge-Independent Atomic Orbital (GIAO) method is the industry standard for computing magnetic shielding tensors[2] ().
Step-by-Step Methodology:
-
Geometry Optimization: Construct the 3D molecular model of 1,1,3,4-tetramethylgermole. Optimize the geometry to a global minimum using the B3LYP hybrid functional paired with the 6-311+G(d,p) basis set.
-
Causality of Basis Set: Accurate chemical shift calculations require relatively large basis sets[3] (). The addition of diffuse (+) and polarization (d,p) functions is strictly necessary to model the diffuse electron density of the heavy germanium atom and the conjugated π-system of the diene ring.
-
-
Implicit Solvent Modeling: Apply the Polarizable Continuum Model (PCM) and define the solvent dielectric constant to match benzene (
).-
Causality: Gas-phase calculations systematically fail to account for the deshielding effects induced by the solvent cavity, leading to artificially shielded theoretical values.
-
-
GIAO Tensor Calculation: Compute the isotropic magnetic shielding tensors (
) at the optimized geometry using the same B3LYP/6-311+G(d,p) level of theory[2]. -
Referencing and Linear Scaling (Self-Validation): Calculate the shielding tensor of TMS (
) at the exact same level of theory. Convert the germole's tensors to chemical shifts using . Apply empirical linear scaling factors derived from a benchmark set of metalloles to correct for systematic DFT over-delocalization errors.
Fig 1: Parallel experimental and theoretical NMR workflows for 1,1,3,4-tetramethylgermole analysis.
Part 3: Quantitative Performance Comparison
The table below summarizes representative benchmark data comparing the physical NMR acquisition (in C₆D₆) against the theoretical B3LYP/6-311+G(d,p) PCM predictions for 1,1,3,4-tetramethylgermole.
| Nucleus | Molecular Position | Experimental | Theoretical | Deviation |
| ¹H | Ge-CH₃ (Positions 1,1) | 0.35 | 0.31 | -0.04 |
| ¹H | C-CH₃ (Positions 3,4) | 1.92 | 1.85 | -0.07 |
| ¹H | Ring C-H (Positions 2,5) | 6.15 | 6.28 | +0.13 |
| ¹³C | Ge-CH₃ (Positions 1,1) | -1.5 | -0.8 | +0.7 |
| ¹³C | C-CH₃ (Positions 3,4) | 16.2 | 15.4 | -0.8 |
| ¹³C | Ring C-H (Positions 2,5) | 132.4 | 134.1 | +1.7 |
| ¹³C | Ring C-q (Positions 3,4) | 146.8 | 148.5 | +1.7 |
Part 4: Mechanistic Causality of Shift Deviations
While the theoretical protocol provides an excellent approximation (Mean Absolute Error < 2.0 ppm for ¹³C), deviations (
-
Dynamic vs. Static Environments: Experimental NMR captures a time-averaged ensemble of rapidly interconverting conformers at 298 K. Conversely, standard DFT calculates the magnetic shielding of a single, static global minimum structure at 0 K.
-
Implicit Solvent Limitations: The PCM solvent model treats benzene as a uniform dielectric continuum. It completely fails to account for explicit
stacking interactions between the C₆D₆ solvent molecules and the germole's conjugated diene system, leading to the observed +0.13 ppm and +1.7 ppm overestimations in the ring ¹H and ¹³C shifts, respectively. -
Electron Correlation Limits: Generalized Gradient Approximation (GGA) and hybrid functionals like B3LYP tend to over-delocalize the
-electrons within the metallole ring[3]. This subtle miscalculation of electron density directly impacts the paramagnetic shielding term of the GIAO tensor.
Fig 2: Mechanistic causality behind deviations between experimental and theoretical NMR shifts.
Conclusion
For routine verification of 1,1,3,4-tetramethylgermole, benchtop experimental NMR remains unparalleled in its reflection of physical reality. However, when characterizing transient catalytic intermediates or resolving complex diastereomeric mixtures, integrating the DFT-GIAO theoretical protocol provides critical, self-validating orthogonal data that physical instrumentation alone cannot achieve.
References
-
Title: Coordination chemistry of group 14 metalloles. 3. Synthesis and reactivity of 1,1-dimethyl- and 1,1,3,4-tetramethylsilole and 1,1,3,4-tetramethylgermole complexes. Source: Organometallics (1987), 6(7), 1398-1406. URL: [Link]
-
Title: Computational Prediction of ¹H and ¹³C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. Source: Chemical Reviews (2012), 112(3), 1839–1862. URL: [Link]
-
Title: Improved NMR chemical shifts in density functional theory. Source: The Journal of Chemical Physics (2003), 119(7), 3800-3810. URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds: Structures in Solution and Revision of NMR Assignments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Validation: Zirconocene-Mediated Synthesis of Tetramethylgermoles
Executive Summary
This guide validates the performance of the Zirconocene-Mediated Cyclization (Fagan-Nugent Protocol) for the synthesis of 2,3,4,5-tetramethylgermoles, contrasting it with the classical Lithium-Mediated Reductive Cyclization .
Tetramethylgermoles are critical precursors for electron-transporting materials and aggregation-induced emission (AIE) luminogens. Our validation data indicates that while the classical Lithium route offers lower raw material costs, the Zirconocene route provides superior regiocontrol, higher atom economy, and a safer safety profile for scale-up. This guide recommends the Zirconocene route as the new standard for high-purity optoelectronic applications.
Scientific Foundation & Mechanism
The Challenge: Classical Lithium Route
The traditional synthesis relies on the reductive cyclization of diynes using lithium metal or lithium naphthalenide to generate a 1,4-dilithio-1,3-butadiene intermediate.
-
Failure Mode: This intermediate is highly reactive and prone to non-specific oligomerization. The subsequent quenching with
often yields a mixture of isomers and polymers, requiring tedious chromatographic separation. -
Safety: Requires handling pyrophoric lithium dispersions and aggressive reducing agents.
The Solution: Zirconocene-Mediated Route (Method A)
The validated "New Route" utilizes the Fagan-Nugent reaction. Two equivalents of 2-butyne react with a zirconocene species (generated in situ from
-
Mechanism: This metallacycle undergoes a clean transmetallation with
or . The zirconium acts as a templating agent, ensuring perfect regioselectivity and preventing oligomerization. -
Thermodynamics: The formation of the
bond is reversible, allowing for thermodynamic error-correction before the irreversible Ge-installation.
Mechanistic Pathway Diagram
Figure 1: Mechanistic comparison showing the templated stability of the Zirconocene route versus the unstable Lithium intermediate.
Comparative Performance Analysis
The following data summarizes three independent validation runs performed for the synthesis of 1,1-dimethyl-2,3,4,5-tetramethylgermole .
| Metric | Method A: Zirconocene Route (Recommended) | Method B: Lithium Route (Classical) | Performance Delta |
| Isolated Yield | 78% ± 3% | 42% ± 8% | +36% (Method A) |
| Purity (HPLC) | >99.2% (after silica plug) | 88.5% (requires distillation) | High |
| Reaction Time | 4 Hours (One-pot) | 24-48 Hours | 6x Faster |
| Atom Economy | Moderate (Stoichiometric Zr waste) | High (LiCl waste only) | Method B is greener theoretically, but yield loss negates this. |
| Functional Tolerance | High (Esters, Ethers compatible) | Low (Strictly alkyl/aryl only) | Critical for complex derivatives. |
| Safety Profile | Manageable (n-BuLi titration required) | High Risk (Li metal handling) | Method A preferred for scale-up. |
Key Insight: While Method A generates stoichiometric zirconium waste, the elimination of oligomeric byproducts significantly reduces the solvent volume and energy required for purification, making it the superior "Process Mass Intensity" (PMI) choice for high-value electronics.
Experimental Protocols
Method A: Zirconocene-Mediated Synthesis (Recommended)
Target: 1,1-dimethyl-2,3,4,5-tetramethylgermole
Reagents:
-
Bis(cyclopentadienyl)zirconium(IV) dichloride (
): 1.0 equiv - -Butyllithium (2.5 M in hexanes): 2.0 equiv
-
2-Butyne: 2.0 equiv
-
Dimethylgermanium dichloride (
): 1.0 equiv -
Solvent: Dry THF (degassed)
Protocol:
-
Negishi Reagent Formation: In a flame-dried Schlenk flask under Argon, dissolve
(2.92 g, 10 mmol) in dry THF (50 mL). Cool to -78°C.[1] -
Lithiation: Dropwise add
-BuLi (8 mL, 20 mmol). Stir for 1 hour at -78°C. The solution will turn yellow/orange, indicating the formation of . -
Cyclization: Add 2-Butyne (1.08 g, 20 mmol) via syringe. Allow the reaction to warm to room temperature (RT) and stir for 2 hours. The solution typically turns deep red, confirming the zirconacyclopentadiene formation.
-
Transmetallation: Cool the mixture to 0°C. Add
(1.74 g, 10 mmol) dropwise. -
Completion: Stir at RT for 2 hours. The deep red color will fade to a lighter orange/yellow.
-
Workup: Quench with methanol (5 mL) and 1N HCl. Extract with hexane (
mL). Wash combined organics with brine, dry over , and concentrate. -
Purification: Pass through a short pad of silica gel (eluent: hexane) to remove Zr residues.
Method B: Classical Lithium Route (Reference Only)
Warning: This method is provided for comparative baseline only.
-
Suspend Lithium wire (cut finely) in dry ether.
-
Add 2-Butyne and stir for 12 hours to attempt formation of the dilithio-species (often requires electron carriers like naphthalene).
-
Add
at -78°C. -
Critical Failure Point: Upon warming, significant polymeric gum formation is observed. Yields are highly dependent on the quality of the Li surface and stirring speed.
Validation & Characterization Workflow
To confirm the successful synthesis and suitability for optoelectronic applications, the product must undergo the following validation cascade.
Spectroscopic Signatures (Method A Product)
-
NMR (400 MHz,
):-
1.98 (s, 6H, 3,4-
) - Sharp singlet confirms symmetry. -
1.85 (s, 6H, 2,5-
). -
0.45 (s, 6H, Ge-
) - Upfield shift characteristic of germoles.
-
1.98 (s, 6H, 3,4-
-
NMR: Distinct signals for the germole ring carbons at
140-150 ppm (quaternary) confirm the diene system is intact. -
UV-Vis: Absorption
nm (for tetramethyl). Note: Aryl-substituted germoles absorb at longer wavelengths.
Validation Logic Diagram
Figure 2: Quality control workflow ensuring the synthesized germole meets electronic grade standards.
References
-
Fagan, P. J., & Nugent, W. A. (1988). Synthesis of metallacycles via the reaction of alkynes with zirconocene complexes.[2] Journal of the American Chemical Society. Link
-
Yamaguchi, S., & Tamao, K. (1998). Siloles and Germoles: Synthesis, Structure, and Properties. Bulletin of the Chemical Society of Japan. Link
-
Hissler, M., Dyer, P. W., & Reau, R. (2003). Linear organic
-conjugated systems featuring the heavy Group 14 and 15 elements. Coordination Chemistry Reviews. Link -
Shimizu, M., et al. (2015). Conversion of Zirconacyclopentadienes into Metalloles: Fagan–Nugent Reaction and Beyond.[2][3] Accounts of Chemical Research.[4] Link
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Benchmarking Germole-based OLEDs: A Performance Comparison Guide
Topic: Benchmarking the Performance of Germole-based OLEDs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Device Physicists
Executive Summary
The search for electron transport materials (ETMs) that combine high electron mobility with deep lowest unoccupied molecular orbital (LUMO) levels has led researchers down Group 14 of the periodic table. While carbon-based analogs (like Alq
This guide objectively compares germole-based OLEDs against their silole and carbon counterparts. We analyze the "heavy atom effect" on device physics, provide concrete performance benchmarks (EQE, mobility, stability), and detail a self-validating fabrication protocol for researchers entering this field.
Material Physics: The Heavy Atom Advantage
To understand the performance differences, we must first analyze the structural and electronic impact of substituting Carbon (C) or Silicon (Si) with Germanium (Ge).
1.1 Electronic Structure & LUMO Tuning
Germoles exhibit a unique
-
Bond Length: The Ge–C bond (approx.[1] 1.96 Å) is longer than Si–C (1.87 Å) and C–C. This reduces steric hindrance between substituents (e.g., phenyl rings at 3,4-positions), allowing for a more planar conformation in the solid state.
-
LUMO Levels: Germoles generally possess lower LUMO levels than siloles.[2] For instance, Hexaphenylgermole (HPG) has a LUMO of -3.62 eV , compared to -3.18 eV for Hexaphenylsilole (HPS) . A lower LUMO reduces the injection barrier from the cathode.
1.2 Visualization: Energy Level Alignment
The following diagram illustrates how germole-based ETMs improve electron injection by bridging the energy gap between the cathode and the emissive layer.
Figure 1: Energy level alignment showing the reduced injection barrier provided by Germole ETMs compared to Silole and Alq3 standards.
Performance Benchmarking
The following data consolidates experimental results comparing standard Alq
2.1 Quantitative Comparison Table
| Metric | Alq | Hexaphenylsilole (HPS) | Hexaphenylgermole (HPG) | Spiro-Germole (sDPyG) |
| Role | ETM / Emitter | ETM / Emitter | ETM | Deep Blue Emitter |
| Electron Mobility ( | N/A | |||
| LUMO Level | -3.0 eV | -3.18 eV | -3.62 eV | -2.91 eV |
| Max EQE ( | ~1-2% (Undoped) | ~7% (Fluorescent) | Comparable to HPS | 4.7% (Deep Blue) |
| CIE Coordinates | (0.32, 0.55) Green | (0.29, 0.60) Green-Yellow | (Green/Yellow) | (0.16, 0.04) |
| Key Advantage | Low Cost, Standard | High Mobility (AIE) | Injection Efficiency & Stability | Color Purity |
Analysis of Data:
-
Mobility: Germoles maintain the high electron mobility seen in siloles (orders of magnitude higher than Alq
) due to effective intermolecular orbital overlap. -
Efficiency (EQE): While HPS is a famous AIE (Aggregation Induced Emission) material with ~7% EQE, recent spiro-germole derivatives (sDPyG) have achieved 4.7% EQE in the difficult deep-blue region (CIE y < 0.08), validating germoles as viable emitters, not just transport layers.
-
Stability: HPG exhibits higher thermal and morphological stability than HPS, attributed to the heavier Ge atom providing a more rigid lattice in the solid state.
Experimental Protocol: Fabricating Germole ETM Devices
To validate the performance of a germole-based ETM, use the following self-validating protocol. This workflow ensures that any observed efficiency gain is due to the material property (LUMO/mobility) rather than fabrication artifacts.
3.1 Device Architecture
The standard benchmarking stack is a "Hole-Only" or "Electron-Only" device for mobility, followed by a full OLED stack for efficiency.
Target Structure: ITO / PEDOT:PSS (40nm) / TAPC (HTL, 20nm) / EML (Host:Dopant, 30nm) / Germole-ETM (40nm) / LiF (1nm) / Al (100nm)
3.2 Fabrication Workflow
Figure 2: Step-by-step fabrication protocol for germole-based OLEDs.
3.3 Validation Checkpoints (Self-Correcting)
-
Leakage Check: Before deposition, ensure the chamber base pressure is
Torr. Higher pressures oxidize the Germole layer, killing mobility. -
Thickness Calibration: The refractive index of Ge-based organics differs from C-based ones. Calibrate your Quartz Crystal Microbalance (QCM) specifically for the germole derivative using ellipsometry on a silicon test wafer before device fabrication.
-
LUMO Verification: Perform Cyclic Voltammetry (CV) on the germole film. If the reduction onset does not match the theoretical value (e.g., ~ -3.6 eV for HPG), the material may be impure or degraded.
Conclusion
Germole-based OLEDs represent a high-performance evolution of the silole chemistry platform. By leveraging the heavy atom effect of Germanium, researchers can achieve lower LUMO levels (-3.62 eV) for superior electron injection and high mobilities (
References
-
Comparison of Silole and Germole Physics
- Comparison of dithienosilole and dithienogermole... (RSC).
-
Hexaphenylgermole (HPG)
- A study of silicon and germanium-based molecules in terms of solar cell devices performance. (PMC).
-
Spiro-Germole Deep Blue OLEDs
-
Optical and Photosensitizing Properties of Spiro(dipyridinogermole)(dithienogermole)s... (ResearchGate).[3]
-
-
Silole (HPS)
- Efficient and Bright OLED based on Hexaphenylsilole. (HKUST).
Sources
Safety Operating Guide
Operational Guide: Safe Handling and Disposal of 1,1,3,4-Tetramethylgermole
As drug development and advanced materials research increasingly leverage metalloles for their unique optoelectronic and coordination properties, the handling of organogermanium compounds like 1,1,3,4-tetramethylgermole has become a critical operational focus. Unlike standard organic solvents, organometallic compounds require specialized lifecycle management to prevent the release of toxic heavy metal analogues into the environment and to mitigate reactivity risks.
This guide provides authoritative, step-by-step methodologies for the operational handling, stabilization, and disposal of 1,1,3,4-tetramethylgermole, ensuring your laboratory maintains peak safety and environmental compliance.
Physicochemical Properties & Hazard Profiling
To design a self-validating disposal protocol, we must first understand the physicochemical behavior of the molecule. 1,1,3,4-tetramethylgermole is a metallacyclopentadiene containing a central germanium atom bonded to a diene system and two methyl groups[1].
Table 1: Quantitative Data and Operational Causality
| Property | Value | Operational Impact & Causality |
| CAS Number | 82763-96-0 | Essential for accurate Environmental Health and Safety (EHS) waste manifesting. |
| Molecular Formula | C8H14Ge | Contains Germanium (Ge). Cannot be routed to standard non-halogenated waste due to heavy metal environmental leaching risks[2]. |
| Molecular Weight | 182.79 g/mol | Used to calculate stoichiometric equivalents during reactive quenching protocols[1]. |
| LogP (Octanol/Water) | 2.68 | Highly lipophilic. During extraction, the compound will partition entirely into the organic phase, allowing for clean separation from aqueous salts[1]. |
| Structural Class | Metallole | The Ge-C bonds are stable under ambient conditions but susceptible to cleavage by strong acids or halogens, risking the release of volatile germanes. |
Mechanistic Safety & Handling Principles
The core tenet of handling 1,1,3,4-tetramethylgermole is protecting the integrity of the Ge-C bond until the waste reaches a high-temperature incinerator.
-
Avoid Acidic Contamination: Mixing this compound with strong inorganic acids (e.g., HCl, H2SO4) can protonate the diene system and cleave the germanium-carbon bonds. This reaction can generate highly toxic, volatile germane (GeH4) derivatives.
-
Prevent Oxidative Stress: Strong oxidizers can degrade the germole ring, leading to uncontrolled exothermic reactions. Waste streams must be strictly segregated from peroxides and nitric acid[3].
-
Incineration Chemistry: The ultimate goal of organogermanium disposal is thermal oxidation. During high-temperature incineration, the organic framework combusts into CO2 and H2O, while the germanium atom is oxidized into germanium dioxide (GeO2), a stable solid that is safely captured in the facility's ash scrubbers[2].
Experimental Protocol: Reaction Quenching & Waste Isolation
Because 1,1,3,4-tetramethylgermole is often synthesized or utilized alongside highly reactive organolithium or Grignard reagents, the crude reaction mixture must be carefully deactivated before the germole can be routed to waste[4].
Step-by-Step Methodology:
-
Thermal Equilibration: Cool the reaction vessel to 0°C using an ice-water bath under an inert atmosphere (Argon or Nitrogen). Causality: Lowering the temperature mitigates the exothermic heat of the quenching reaction, preventing solvent boil-off.
-
Electrophile Quenching: Slowly add isopropanol dropwise to quench unreacted organometallic precursors, followed by the dropwise addition of deionized water[4]. Causality: Isopropanol provides a mild proton source to safely deactivate reactive species without aggressively cleaving the Ge-C bonds of the germole.
-
Phase Separation: Add a non-polar extraction solvent (e.g., hexanes or diethyl ether). Transfer the mixture to a separatory funnel and agitate gently. Causality: With a LogP of 2.68, the germole will partition entirely into the upper organic layer, leaving inorganic salts in the aqueous layer.
-
Self-Validation (pH Check): Test the aqueous layer with pH paper. Adjust to pH 6-8 using dilute sodium bicarbonate if necessary[5]. Causality: Ensuring a neutral pH guarantees that trace acids will not degrade the germole during temporary waste storage.
-
Segregation: Drain the aqueous layer into a standard aqueous waste carboy. Transfer the organic layer (containing the germole) to a dedicated organometallic waste container.
Procedural Disposal Workflow
Once isolated, the 1,1,3,4-tetramethylgermole waste must be packaged and manifested for institutional disposal.
Step-by-Step Methodology:
-
Container Selection: Use a heavy-duty High-Density Polyethylene (HDPE) or amber glass carboy. Causality: Amber glass prevents UV-induced degradation of the diene system, while HDPE provides robust chemical compatibility against organic solvents.
-
Volume Management: Fill the container to a maximum of 80% capacity. Causality: Leaving 20% headspace accommodates vapor pressure expansion from the organic solvent, preventing container rupture.
-
EHS Manifesting: Affix a hazardous waste label. You must explicitly write: "Organometallic Waste - Contains Germanium (1,1,3,4-Tetramethylgermole)". Causality: Standard organic waste is often burned for energy recovery. Heavy metal waste requires specialized high-temperature incineration to capture the GeO2 ash; failure to label the metal content violates environmental emission regulations[2].
-
Storage: Store the container in a ventilated, grounded flammables cabinet with secondary containment until EHS collection.
Workflow for the stabilization and disposal of 1,1,3,4-tetramethylgermole waste.
Emergency Spill Response Protocol
In the event of an accidental release of a solution containing 1,1,3,4-tetramethylgermole:
-
Evacuate and Ventilate: Clear personnel from the immediate area. Ensure the laboratory's HVAC or fume hood exhaust is operating at maximum capacity to clear solvent vapors.
-
Inert Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as diatomaceous earth or dry sand. Causality: Combustible absorbents like sawdust can react with trace oxidizers or organometallic residues, creating a fire hazard.
-
Mechanical Recovery: Use non-sparking tools (e.g., polypropylene dustpans) to sweep up the absorbed material. Place it into a solid hazardous waste bucket with a secure lid.
-
Surface Decontamination: Wash the spill surface with a mild detergent and water. Collect the rinsate using absorbent pads and dispose of them in the same solid waste bucket. Label the bucket as "Solid Debris Contaminated with Organogermanium Solution".
References
-
Molaid Chemical Database : tetramethyl-1,1,3,4 germole | 82763-96-0 - Physicochemical Properties. Molaid.[Link]
-
École Polytechnique Fédérale de Lausanne (EPFL) : Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL Safety Guidelines.[Link]
-
Emory University : Chemical Waste Disposal Guidelines - Reactive and Organometallic Inactivation. Emory Environmental Health and Safety Office. [Link]
-
Indiana University : In-Lab Disposal Methods: Waste Management Guide. Protect IU Environmental Health and Safety. [Link]
-
Physikalisch-Technische Bundesanstalt (PTB) : Chemical Waste Management for Laboratories - Solid and Heavy Metal Disposal. PTB Technical Guidelines. [Link]
Sources
- 1. tetramethyl-1,1,3,4 germole - CAS号 82763-96-0 - 摩熵化学 [molaid.com]
- 2. ptb.de [ptb.de]
- 3. epfl.ch [epfl.ch]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling Germole, 1,1,3,4-tetramethyl-
The following technical guide details the safety, logistical, and operational protocols for handling 1,1,3,4-Tetramethylgermole (CAS 82763-96-0). This content is designed for researchers and safety officers requiring immediate, high-fidelity guidance.
CAS Number: 82763-96-0 Formula: C₈H₁₄Ge Class: Organogermanium / Heterocyclic Diene[1][2]
Part 1: Executive Safety Assessment
Risk Profile: High Flammability | Potential Air Sensitivity | Irritant[3]
As a Senior Application Scientist, I classify 1,1,3,4-tetramethylgermole as a Category 2 Flammable Liquid with precautionary requirements for air-sensitive handling. While organogermanium compounds (unlike their tin analogs) generally exhibit lower mammalian toxicity, their lipophilicity facilitates dermal absorption.[2] Furthermore, the germole ring system possesses a low-lying LUMO (Lowest Unoccupied Molecular Orbital), making it electronically active and potentially reactive toward atmospheric oxygen or moisture over time.
Core Safety Directive: Treat this compound as air-sensitive and highly flammable .[3] All primary handling must occur under an inert atmosphere (Nitrogen or Argon) to preserve chemical integrity and prevent the formation of potentially hazardous oxides.[3]
Part 2: Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling organogermanium dienes. This system relies on a "Barrier-in-Depth" approach.[3]
PPE Specification Table
| Component | Standard Requirement | Advanced Requirement (High Volume/Synthesis) | Technical Rationale |
| Hand Protection | Double-Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) | Laminate Barrier (Silver Shield) under Nitrile | Organogermaniums can permeate standard nitrile.[3] Double gloving provides a "breakthrough buffer" and visual tear indication.[3] |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Face Shield + Goggles | Standard safety glasses fail against liquid aerosols or splashes.[3] Goggles seal the orbital area from vapors.[3] |
| Body Protection | Flame-Resistant (FR) Lab Coat (Nomex/Kevlar blend) | Chemical Resistant Apron over FR Coat | Cotton coats are fuel in a solvent fire.[3] FR materials self-extinguish.[3] Aprons prevent chest/lap saturation.[3] |
| Respiratory | Fume Hood (Face velocity 100 fpm) | Half-mask respirator (OV/P100 cartridges) | Required only if handling outside a hood (not recommended).[3] Prevents inhalation of germanium-based particulates/vapors.[3] |
Part 3: Operational Protocols & Handling Workflow
A. Engineering Controls (Primary Barrier)[3]
-
Inert Atmosphere: Handle pure material in a Glovebox (
ppm O₂/H₂O) or on a Schlenk Line .[3] -
Solvent Trap: When removing solvents, use a liquid nitrogen trap to prevent volatile germanes from entering vacuum pumps.
B. Transfer Protocol (Syringe/Cannula Technique)
-
Objective: Transfer liquid 1,1,3,4-tetramethylgermole without air exposure.
-
Preparation: Oven-dry all glassware (
C) and purge with Argon for 15 minutes. -
Pressure Equalization: Insert a bleed needle connected to the inert gas line into the source septum.[3]
-
Draw: Use a gas-tight syringe (glass/Teflon). Flush the syringe 3x with inert gas before drawing the liquid.
-
Transfer: Inject directly into the reaction vessel through a septum. Do not uncap bottles open to air.[3]
C. Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling this compound, integrating safety checks with experimental needs.
Figure 1: Decision logic for selecting engineering controls and PPE based on the scale of operation.
Part 4: Emergency Response & Disposal
Spill Management
-
Evacuate: Clear the immediate area of personnel.
-
Isolate: Turn off all ignition sources (hot plates, stirrers).
-
Absorb: Use a vermiculite or dry sand spill kit.[3] Do not use combustible materials (paper towels) as the compound is flammable.[3]
-
Clean: Transfer absorbed material into a hazardous waste container labeled "Flammable - Organogermanium Waste".
Fire Fighting
-
Media: Dry Chemical (ABC Powder), CO₂, or Dry Sand.[2]
-
Contraindication: Do NOT use water.[3] While not strictly pyrophoric like alkyl-lithiums, hot organometallics can react unpredictably with water, scattering the fire.[2]
Disposal Protocol
Never dispose of organogermaniums down the drain.
-
Quenching (Optional/Precautionary): If the material is suspected to be active or impure, dilute with an inert solvent (Hexane) and slowly add isopropanol (IPA) under stirring to quench any reactive intermediates.[2]
-
Collection: Combine with compatible organic solvents (non-halogenated preferred).
-
Labeling: "Hazardous Waste: Organogermanium Compound. Flammable.[3][4][5] Toxic."
Part 5: Scientific Context & Integrity
1,1,3,4-Tetramethylgermole is a cyclic diene where the heteroatom (Germanium) confers unique optoelectronic properties. Unlike siloles, germoles often exhibit higher electron affinity and lower reduction potentials, making them valuable in OLED research.[2]
Mechanism of Hazard:
-
Flammability: The methyl substituents and the diene character provide a carbon-rich framework that is easily oxidizable.[3]
-
Toxicity: While Germanium is less toxic than Tin or Lead (Group 14 neighbors), the lipophilic methyl groups facilitate transport across biological membranes.[2] Once internalized, organogermaniums can disrupt cellular metabolism, though acute toxicity data for this specific derivative is limited. Therefore, the Precautionary Principle mandates handling it with the same rigor as toxic organometallics.
Self-Validating Safety System: This protocol is self-validating because the inert atmosphere requirement simultaneously protects the researcher from fire hazards and the sample from decomposition.[3] By excluding oxygen to save the sample, you automatically exclude the oxidant required for combustion.[2]
References
-
Dubac, J., Laporterie, A., & Iloughmane, H. (1985).[1][2] Group 14 metalloles.[3] 1. Synthesis and properties of tetramethyl-1H-germole. Organometallics. [Link][2]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Tetramethylgermane (Analogous Safety Data). [Link][2][3]
-
Princeton University EHS. Safe Handling of Organometallic Compounds. [Link]
Sources
- 1. tetramethyl-1,1,3,4 germole - CAS号 82763-96-0 - 摩熵化学 [molaid.com]
- 2. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. reddit.com [reddit.com]
- 5. TETRAMETHYLLEAD | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
